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  • Product: 1-[2-(Diphenylmethoxy)ethyl]piperazine
  • CAS: 60703-69-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-[2-(Diphenylmethoxy)ethyl]piperazine In Vitro: A Technical Guide

Executive Summary 1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7), structurally characterized as a benzhydryloxyethylpiperazine, is a critical secondary amine pharmacophore. In neuroscience and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7), structurally characterized as a benzhydryloxyethylpiperazine, is a critical secondary amine pharmacophore. In neuroscience and drug development, it is primarily recognized as the core scaffold for the highly potent GBR series of neurochemical probes (e.g., GBR 12909/vanoxerine and GBR 12935) [1]. While frequently utilized as a synthetic precursor, the isolated scaffold exhibits significant intrinsic pharmacological activity in vitro.

As an application scientist, it is crucial to approach this compound not merely as a chemical building block, but as a dual-target modulator. Its in vitro mechanism of action is defined by two primary interactions: competitive inhibition at the Dopamine Transporter (DAT) and targeted binding at the endoplasmic reticulum-associated Sigma-1 receptor ( σ1​ R). This whitepaper deconstructs the causality behind these mechanisms and establishes self-validating in vitro protocols for their accurate quantification.

Molecular Target 1: Dopamine Transporter (DAT) Inhibition

Mechanistic Rationale: The primary in vitro action of the diphenylmethoxyethylpiperazine scaffold is the blockade of dopamine reuptake via DAT. The compound binds to the central substrate-binding cavity of DAT, stabilizing the transporter in an outward-facing conformation. By preventing the translocation of extracellular dopamine back into the presynaptic terminal, it effectively increases dopamine concentrations in the synaptic cleft model. Structurally, the bulky diphenylmethoxy group provides lipophilic anchoring, while the basic piperazine nitrogen interacts with the conserved aspartate residue (Asp79 in hDAT) essential for monoamine recognition [5].

Assay Causality & Design: To validate DAT affinity, we utilize competitive radioligand binding assays employing [3H] WIN 35,428 or [3H]β -CFT, which are gold-standard cocaine analogs for DAT characterization [4]. The assay operates as a self-validating system: total binding is established with the radioligand alone, while non-specific binding (NSB) is rigorously defined using a saturating concentration (10 µM) of a reference inhibitor, such as the tertiary amine derivative GBR 12909 [4, 5].

Molecular Target 2: Sigma-1 Receptor ( σ1​ R) Interaction

Mechanistic Rationale: Beyond DAT, the benzhydryl-piperazine motif is a privileged structure for the Sigma-1 receptor. Located at the mitochondria-associated endoplasmic reticulum membrane (MAM), σ1​ R acts as a ligand-operated chaperone. Binding of 1-[2-(Diphenylmethoxy)ethyl]piperazine modulates the receptor's oligomeric state, facilitating its interaction with BiP (GRP78) and IP3 receptors, thereby regulating intracellular Ca2+ mobilization and cellular stress responses [2].

Assay Causality & Design: Quantifying σ1​ R affinity requires precision to avoid cross-reactivity with the Sigma-2 ( σ2​ R) site. We employ [3H] -(+)-pentazocine, a highly selective σ1​ R radioligand[2]. Recent literature highlights the hazards of using masking agents (like dextrallorphan) when evaluating pan-sigma ligands like [3H] DTG, as they can displace the radioligand and lead to receptor overestimation [3]. Therefore, direct competition with [3H] -(+)-pentazocine provides the most trustworthy, artifact-free quantification of our scaffold's σ1​ R affinity.

Visualizing the Dual-Target Mechanism

MOA Compound 1-[2-(Diphenylmethoxy)ethyl]piperazine (GBR Scaffold) DAT Dopamine Transporter (DAT) Compound->DAT Competitive Binding Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 Ligand Binding DAT_Inhib Inhibition of DA Reuptake DAT->DAT_Inhib Sigma_Mod MAM Chaperone Activation Sigma1->Sigma_Mod Extracellular_DA Increased Extracellular DA DAT_Inhib->Extracellular_DA Ca_Signaling Modulation of Ca2+ Signaling Sigma_Mod->Ca_Signaling

Dual-target mechanism of 1-[2-(Diphenylmethoxy)ethyl]piperazine at DAT and Sigma-1 receptors.

Self-Validating Experimental Protocols

Protocol A: DAT Competitive Radioligand Binding

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet to a final protein concentration of 20-50 µ g/well [4].

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [3H] WIN 35,428 (final concentration ~1.5 nM).

    • 50 µL of 1-[2-(Diphenylmethoxy)ethyl]piperazine (test compound) at varying concentrations ( 10−10 to 10−5 M).

    • Internal Control: For NSB, replace the test compound with 10 µM GBR 12909 to ensure signal validity.

    • 100 µL of membrane suspension.

  • Incubation & Termination: Incubate at 4∘ C for 2 hours to reach equilibrium. Terminate by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing & Detection: Wash filters 3x with ice-cold buffer. Extract radioactivity in scintillation fluid and quantify via liquid scintillation counting. Calculate IC50​ and derive Ki​ using the Cheng-Prusoff equation.

Protocol B: σ1​ R Radioligand Binding

  • Membrane Preparation: Prepare guinea pig brain or liver homogenates (rich in σ1​ R) in 50 mM Tris-HCl (pH 8.0) [2].

  • Assay Assembly: Combine 50 µL of [3H] -(+)-pentazocine (final ~3-5 nM) with 50 µL of the test scaffold and 100 µL of membrane homogenate (100 µg protein) [2].

  • Validation Control: Define NSB using 10 µM haloperidol [3].

  • Processing: Incubate at 37∘ C for 90-120 minutes. Filter rapidly, wash, and count as described above.

Workflow Prep Membrane Prep (HEK293-hDAT) Incubation Ligand Incubation ([3H]WIN 35,428) Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Ice-cold Wash (Buffer) Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Analysis IC50 & Ki Calculation Detection->Analysis

Standardized high-throughput radioligand binding assay workflow for DAT affinity evaluation.

Quantitative Data Summary

The structural truncation from the tertiary amine (GBR 12935) to the secondary amine scaffold (1-[2-(Diphenylmethoxy)ethyl]piperazine) shifts the pharmacological profile, typically reducing DAT affinity while maintaining or enhancing Sigma-1 interactions.

Compound / LigandTargetRadioligand UsedTypical Ki​ Range (nM)Reference Role
1-[2-(Diphenylmethoxy)ethyl]piperazine DAT [3H] WIN 35,42850 - 250Core Scaffold
1-[2-(Diphenylmethoxy)ethyl]piperazine σ1​ R [3H] -(+)-Pentazocine30 - 150Core Scaffold
GBR 12909 (Vanoxerine) DAT [3H] WIN 35,4281 - 15Positive Control (DAT)
Haloperidol σ1​ R / σ2​ R [3H] DTG / [3H] Pentazocine1 - 5NSB Control ( σ )

(Note: Exact Ki​ values are highly dependent on specific assay conditions, membrane source, and radioligand Kd​ variations).

Conclusion

The 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold is a highly functional in vitro probe. By understanding its dual affinity for DAT and σ1​ R, researchers can better interpret the structure-activity relationships (SAR) of the GBR series. Implementing the self-validating radioligand protocols outlined above ensures high-fidelity data, free from the common pitfalls of receptor cross-reactivity and masking agent artifacts.

References
  • Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays". Current Protocols in Pharmacology, NIH PMC. URL:[Link]

  • Abate, C., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors". Frontiers in Pharmacology. URL:[Link]

  • Vaughan, R. A., et al. "Model Systems for Analysis of Dopamine Transporter Function and Regulation". NIH PMC. URL:[Link]

  • Newman, A. H., & Katz, J. L. "Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction". NIH PMC. URL:[Link]

Exploratory

1-[2-(Diphenylmethoxy)ethyl]piperazine: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies in Neuropharmacology

Executive Summary 1 (CAS: 60703-69-7) is a critical pharmacophoric scaffold utilized extensively in the synthesis of highly selective monoamine reuptake inhibitors[1]. In neuropharmacological drug development, it is most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1 (CAS: 60703-69-7) is a critical pharmacophoric scaffold utilized extensively in the synthesis of highly selective monoamine reuptake inhibitors[1]. In neuropharmacological drug development, it is most notably recognized as the core intermediate for the GBR series of compounds—including GBR 12909 (Vanoxerine) and GBR 12935—which act as potent, highly selective dopamine transporter (DAT) antagonists[2]. This technical whitepaper dissects the molecular mechanics, physicochemical properties, and validated synthetic protocols for this essential chemical building block.

Chemical Structure and Molecular Mechanics

The structural architecture of 1-[2-(diphenylmethoxy)ethyl]piperazine is composed of three distinct functional domains, each contributing to its pharmacokinetic profile and receptor-binding capability:

  • Piperazine Ring: This secondary amine acts as the primary basic center (pKa ~9.0). At physiological pH (7.4), it exists predominantly in a protonated state. This positive charge is crucial for electrostatic interactions with the aspartate residue (Asp79) in the central binding site of the dopamine transporter.

  • Ethyl Linker: A two-carbon aliphatic chain provides optimal conformational flexibility. This spacer ensures the correct spatial orientation between the basic nitrogen and the bulky lipophilic terminus, preventing steric hindrance during target engagement.

  • Diphenylmethoxy (Benzhydryloxy) Group: This highly lipophilic moiety drives blood-brain barrier (BBB) permeability. The dual aromatic rings engage in strong π−π stacking and hydrophobic interactions within the lipophilic pockets of monoamine transporters.

Physicochemical Properties

Understanding the physical properties of 1-[2-(diphenylmethoxy)ethyl]piperazine is essential for downstream formulation, purification, and synthetic optimization. Table 1 summarizes the core quantitative data utilized in laboratory settings[3].

PropertyValueRationale / Implication
Molecular Formula C19H24N2OHigh carbon-to-heteroatom ratio indicates strong lipophilicity.
Molecular Weight 296.41 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ideal for CNS-targeting drugs.
CAS Registry Number 60703-69-7Unique identifier for the free base form.
Boiling Point ~337 °C (Precursor Ether)High boiling point necessitates vacuum distillation if thermal purification is attempted[4].
Density ~1.12 g/cm³Standard density profile for benzhydryl-ether derivatives[5].
LogP (Predicted) 3.2 – 3.5Highly lipophilic, ensuring rapid passive diffusion across the blood-brain barrier.
Topological Polar Surface Area ~21.3 ŲLow TPSA (<90 Ų) strongly correlates with excellent CNS penetration.

Table 1: Physicochemical properties of 1-[2-(diphenylmethoxy)ethyl]piperazine and its primary precursor.

Synthetic Methodologies and Protocols

The synthesis of 1-[2-(diphenylmethoxy)ethyl]piperazine typically proceeds via the bimolecular nucleophilic substitution (SN2) of an alkyl halide, such as5 (CAS: 32669-06-0), by piperazine[5]. To ensure high yield and purity, the protocol must mitigate the formation of bis-alkylated byproducts (where two equivalents of the ether react with a single piperazine molecule).

Causality in Experimental Design:
  • Excess Piperazine (5.0 eq): Statistically favors mono-alkylation over bis-alkylation by overwhelming the electrophile with nucleophilic sites.

  • Potassium Carbonate (K₂CO₃): Acts as a heterogeneous acid scavenger to neutralize the HCl byproduct. Unlike stronger bases (e.g., NaOH), K₂CO₃ does not induce unwanted elimination reactions or ether cleavage.

  • Acetonitrile (CH₃CN): A polar aprotic solvent that accelerates the SN2 transition state by solvating the potassium cation while leaving the nucleophilic piperazine nitrogen relatively unsolvated and highly reactive.

Step-by-Step Protocol: Synthesis via Benzhydryl 2-Chloroethyl Ether
  • Preparation of the Reaction Matrix: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (43.0 g, 500 mmol, 5.0 eq) in 250 mL of anhydrous acetonitrile.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (27.6 g, 200 mmol, 2.0 eq) to the stirring solution.

  • Electrophile Introduction: Slowly add benzhydryl 2-chloroethyl ether (24.6 g, 100 mmol, 1.0 eq) dropwise over 30 minutes at room temperature. Note: Dropwise addition prevents localized concentration spikes of the electrophile, further suppressing bis-alkylation.

  • Reflux and Monitoring: Elevate the temperature to 80-85 °C (reflux) and maintain for 12-16 hours. Monitor the disappearance of the starting ether via TLC (Eluent: Dichloromethane/Methanol 9:1, visualized by UV at 254 nm).

  • Workup (Self-Validating Step): Cool the mixture to room temperature and filter off the inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure. Validation: The crude residue will contain unreacted piperazine (highly water-soluble) and the target product (lipophilic). The subsequent aqueous wash acts as a self-purifying chemical gate.

  • Extraction: Dissolve the crude residue in 200 mL of ethyl acetate and wash sequentially with distilled water (3 x 100 mL) to selectively partition and remove excess piperazine. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the crude free base.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH/NH₄OH 90:9:1) to yield pure 1-[2-(diphenylmethoxy)ethyl]piperazine as a viscous pale-yellow oil.

SynthesisWorkflow A Benzhydryl 2-chloroethyl ether (1.0 eq) C Reflux in CH3CN + K2CO3 (80°C, 16h) A->C B Piperazine (5.0 eq Excess) B->C D Workup: Aq. Wash to remove excess Piperazine C->D SN2 Alkylation E 1-[2-(Diphenylmethoxy) ethyl]piperazine D->E Purification

Synthetic workflow for 1-[2-(diphenylmethoxy)ethyl]piperazine via SN2 alkylation.

Application in Drug Development: The GBR Series

The primary utility of this scaffold is its role as the foundational building block for the GBR series of dopamine reuptake inhibitors[6]. By functionalizing the free secondary amine of the piperazine ring, researchers can tune the molecule's affinity and selectivity for the DAT over the serotonin (SERT) and norepinephrine (NET) transporters.

For instance, the synthesis of GBR 12909 (Vanoxerine) involves a secondary alkylation where 1-[2-(diphenylmethoxy)ethyl]piperazine is reacted with a 4,4'-difluorobenzhydryl moiety[6]. The resulting bis-aromatic piperazine derivative exhibits exceptional DAT affinity (Ki < 10 nM) and has been extensively studied as a potential therapeutic for cocaine addiction and Parkinson's disease.

Pharmacology A 1-[2-(Diphenylmethoxy)ethyl]piperazine (Core Scaffold) B Alkylation with 4,4'-Difluorobenzhydryl moiety A->B C GBR 12909 (Vanoxerine) B->C N-Alkylation D Dopamine Transporter (DAT) Competitive Blockade C->D High Affinity Binding (Ki < 10 nM) E Increased Extracellular Dopamine in Striatum D->E Reuptake Inhibition

Pharmacological pathway converting the core scaffold to GBR 12909 and its DAT mechanism.

Analytical Characterization (Quality Control)

To validate the structural integrity of the synthesized compound, the following analytical parameters are standard:

  • ¹H NMR (400 MHz, CDCl₃): The defining features include a singlet at ~5.3-5.5 ppm corresponding to the methine proton of the benzhydryl group (CH-O). The aromatic protons appear as a multiplet between 7.2-7.4 ppm (10H). The piperazine and ethyl linker protons appear as complex multiplets between 2.4-3.6 ppm.

  • LC-MS (ESI+): The mass spectrum must show a prominent pseudo-molecular ion [M+H]⁺ peak at m/z 297.2, confirming the molecular weight of 296.41.

  • HPLC: Purity is assessed using a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) in a gradient elution. The basic nature of the compound necessitates the use of Trifluoroacetic acid (TFA) to prevent peak tailing.

References

Sources

Foundational

Pharmacological Profile of 1-[2-(Diphenylmethoxy)ethyl]piperazine Derivatives: Mechanistic Insights and DAT Inhibition Protocols

Executive Summary The 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold represents a cornerstone in molecular pharmacology and translational neuroscience[1]. It serves as the core structural motif for the "GBR" series of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold represents a cornerstone in molecular pharmacology and translational neuroscience[1]. It serves as the core structural motif for the "GBR" series of compounds (e.g., GBR 12909, GBR 12935, GBR 12783), which are highly selective, non-tropane inhibitors of the dopamine transporter (DAT)[2],[3]. Unlike classical stimulants such as cocaine, these derivatives exhibit atypical binding kinetics and conformational stabilization, making them invaluable tools for isolating dopaminergic signaling pathways and developing therapeutics for substance use disorders[4].

This technical guide dissects the structure-activity relationships (SAR), mechanistic profiling, and the self-validating experimental protocols required to accurately study this chemical class.

Chemical Scaffold and Structure-Activity Relationship (SAR)

The defining structural feature of this class is the bulky diphenylmethoxyethyl group attached to the N1 position of a piperazine ring[1]. The pharmacological specificity is primarily driven by substitutions at the N4 position of the piperazine and para-substitutions on the benzhydryl rings:

  • GBR 12909 (Vanoxerine): Features para-fluoro substitutions on the benzhydryl rings and a 3-phenylpropyl group at N4. It is exceptionally selective for DAT over the serotonin (SERT) and norepinephrine (NET) transporters[2],[4].

  • GBR 12935: Lacks the fluorine atoms but retains the 3-phenylpropyl group, maintaining low-nanomolar affinity for DAT[2],[5].

  • GBR 12783: Utilizes a cinnamyl (3-phenyl-2-propenyl) group at N4, yielding potent DAT inhibition[6],[7].

Quantitative Pharmacological Profile

To contextualize the potency of the 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold, the table below compares the binding affinities ( Ki​ ) of key derivatives against classical monoamine transport inhibitors.

CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (DAT:SERT)
GBR 12909 1.0>10,000200>10,000
GBR 12935 1.13552400323
GBR 12783 1.8N/AN/AN/A
Cocaine (Ref)2603105301.2

Data synthesized from [2] and [7],[8].

Mechanistic Profiling: Atypical DAT Inhibition

DAT (SLC6A3) is a sodium-dependent symporter responsible for the reuptake of extracellular dopamine[2],[9]. Classical inhibitors like cocaine bind to DAT and trap it in an outward-facing conformation, leading to rapid dopamine accumulation and intense locomotor stimulation[2],[10].

Conversely, 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives exhibit "atypical" DAT inhibition. Due to their extended molecular length and high conformational flexibility, they stabilize a distinct thermodynamic state of the transporter[11]. This results in a slower onset of action, prolonged receptor occupancy, and a significantly blunted behavioral stimulant profile compared to cocaine, reducing their inherent abuse liability[4].

DAT_Pathway Pre Presynaptic Terminal (Dopaminergic) Ves Synaptic Vesicles (DA Storage) Pre->Ves Cleft Synaptic Cleft (Elevated DA) Ves->Cleft Exocytosis DAT Dopamine Transporter (SLC6A3) DAT->Pre DA Recycling Cleft->DAT Reuptake Post Postsynaptic Neuron (D1/D2 Receptors) Cleft->Post Receptor Binding GBR 1-[2-(Diphenylmethoxy)ethyl]piperazine (GBR Series) GBR->DAT Competitive Blockade (Outward-Facing)

Fig 1: Mechanism of DAT inhibition by 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives.

Methodological Workflows: Self-Validating Protocols

Working with this scaffold requires rigorous experimental design to avoid false positives, particularly due to known off-target interactions.

Protocol 1: In Vitro Radioligand Binding Assay ([³H]GBR 12935)

Purpose: To quantify specific DAT binding affinity while controlling for off-target interactions. Causality & Experience: [³H]GBR 12935 is notorious for binding to a secondary "piperazine acceptor site," identified as Cytochrome P450 2D6 (CYP2D6) by [9]. To establish a self-validating system, researchers must use a structurally distinct DAT inhibitor (such as mazindol) to define non-specific binding, as mazindol blocks DAT but does not bind CYP2D6[9],[12]. Furthermore, the assay buffer must contain NaCl, as the outward-facing conformation of DAT targeted by GBR compounds is strictly sodium-dependent[9].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize striatal tissue in an ice-cold sucrose buffer (0.32 M) to maintain vesicular osmotic balance and prevent membrane lysis. Centrifuge at 1,000 × g to remove debris, then at 40,000 × g to isolate the membrane fraction.

  • Buffer Formulation: Resuspend the pellet in a sodium-rich assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Critical: The 120 mM NaCl is required to stabilize the DAT conformation necessary for GBR binding[9].

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]GBR 12935 for 60 minutes at 4°C to reach thermodynamic equilibrium.

  • Non-Specific Binding Definition: In parallel control tubes, add 10 µM mazindol. The difference between total binding and binding in the presence of mazindol represents the true DAT-specific signal[9],[12].

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

Protocol 2: In Vivo Microdialysis (Extracellular Dopamine Quantification)

Purpose: To validate that the in vitro DAT blockade translates to functional increases in synaptic dopamine. Causality & Experience: To ensure the observed dopamine increase is solely due to reuptake inhibition and not artifactual tissue damage, the protocol relies on a strict baseline stabilization metric (<10% variance) before drug administration.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a guide cannula targeting the striatum. Allow 5-7 days for surgical recovery to ensure blood-brain barrier integrity is restored.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a flow rate of 1.5 µL/min.

  • Baseline Validation: Collect dialysate fractions every 20 minutes. Proceed only when three consecutive fractions show less than 10% variance in basal dopamine levels, validating system stability.

  • Drug Administration: Administer the 1-[2-(Diphenylmethoxy)ethyl]piperazine derivative (e.g., GBR 12909, 10 mg/kg i.p.)[4],[8].

  • HPLC-ECD Analysis: Analyze the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). The oxidation of dopamine at the working electrode provides a direct, highly sensitive quantification of synaptic overflow.

Translational Applications

Due to their high DAT selectivity and atypical binding kinetics, these derivatives have been extensively investigated in translational neuroscience. GBR 12909 (Vanoxerine) was heavily evaluated as a substitution therapy for cocaine use disorder[4]. Its ability to occupy DAT and blunt the reinforcing effects of subsequent cocaine administration, combined with its own low abuse liability, makes the 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold a critical template for next-generation addiction therapeutics and monoamine transporter research[4],[8].

References

  • Niznik, H. B., et al. "The dopamine transporter and cytochrome P45OIID1 in brain: resolution and identification of two distinct [3H]GBR-12935 binding proteins." Archives of Biochemistry and Biophysics / PubMed. URL:[Link]

  • Frontiers in Pharmacology. "Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice." Frontiers. URL:[Link]

  • PLOS One. "Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters." PLOS. URL:[Link]

  • VCU Scholars Compass. "Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect." Virginia Commonwealth University. URL: [Link]

Sources

Exploratory

In Vitro Biological Activity and Screening of 1-[2-(Diphenylmethoxy)ethyl]piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in vitro biological activities and screening methodologies for 1-[2-(Diphenylmethoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activities and screening methodologies for 1-[2-(Diphenylmethoxy)ethyl]piperazine. This compound is a core structural motif found in several centrally active agents, including potent antihistamines and dopamine reuptake inhibitors. This guide details its primary known mechanisms of action, focusing on its interaction with the histamine H1 receptor, and provides a structured cascade for its in vitro evaluation. Detailed, field-proven protocols for primary and secondary screening assays are presented, emphasizing experimental causality and data integrity. The content is designed to equip researchers and drug development professionals with the necessary knowledge to effectively characterize this and similar compounds in a preclinical setting.

Introduction

Chemical Identity and Properties of 1-[2-(Diphenylmethoxy)ethyl]piperazine

1-[2-(Diphenylmethoxy)ethyl]piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] The diphenylmethoxy)ethyl moiety is a key structural feature, also found in first-generation antihistamines and other centrally active drugs.[3][4] This structural component often confers affinity for various biogenic amine receptors.

Derivatives of this core structure have been extensively studied. For instance, the addition of a 3-phenylpropyl group to the other nitrogen of the piperazine ring results in GBR 12935, a well-known dopamine reuptake inhibitor.[5][6] The versatility of the piperazine scaffold allows for a wide range of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.[3][4]

Overview of Therapeutic Potential and Known Biological Activities

The primary and most well-characterized biological activity of many compounds containing the 1-[2-(Diphenylmethoxy)ethyl]piperazine core is antagonism of the histamine H1 receptor.[7][8][9] This action underlies the use of related compounds as antihistamines for the treatment of allergic conditions.[10][11][12]

Beyond its antihistaminic effects, this chemical class has demonstrated activity at other G-protein coupled receptors (GPCRs) and transporters. Notably, as seen with the GBR series of compounds, derivatives can be potent dopamine reuptake inhibitors, highlighting potential applications in CNS disorders.[3][4][5][6] Some first-generation antihistamines with similar structures are also known to interact with muscarinic acetylcholine receptors, which can lead to anticholinergic side effects.[13][14]

Rationale for In Vitro Screening

A systematic in vitro screening cascade is essential for characterizing the pharmacological profile of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its analogs. This process allows for:

  • Target Identification and Validation: Confirming the primary molecular target(s).

  • Potency and Efficacy Determination: Quantifying the compound's activity at the primary target.

  • Selectivity Profiling: Assessing activity at a broad range of other receptors and transporters to identify potential off-target effects and predict side-effect profiles.[15]

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize desired activities and minimize unwanted ones.

  • Early Assessment of Liabilities: Identifying potential issues such as cytotoxicity before advancing to more complex and costly in vivo models.[16]

Known Biological Activities and Mechanisms of Action

Histamine H1 Receptor Antagonism

The most prominent activity of this class of compounds is the blockade of the histamine H1 receptor.[7] The H1 receptor is a GPCR that, upon activation by histamine, couples to the Gq/11 protein.[17][18] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18][19] IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[18] This increase in intracellular Ca2+ mediates many of the cellular responses to histamine, including smooth muscle contraction and increased vascular permeability.[17] By acting as antagonists, compounds like 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives block histamine from binding and initiating this signaling cascade.

Dopamine Transporter (DAT) Inhibition

As exemplified by GBR 12935 and GBR 12909, specific derivatives of 1-[2-(Diphenylmethoxy)ethyl]piperazine are potent inhibitors of the dopamine transporter (DAT).[5][6] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling. Inhibition of DAT leads to increased levels and prolonged action of dopamine in the synapse. This mechanism is central to the action of several psychostimulants and is a target for the development of treatments for conditions like ADHD and depression.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of the Histamine H1 receptor and the point of intervention for an antagonist.

G Ligand 1-[2-(Diphenylmethoxy)ethyl]piperazine (Antagonist) H1R Histamine H1 Receptor Ligand->H1R Blocks Histamine Histamine (Agonist) Histamine->H1R Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (Cellular Response) IP3->Ca_release Induces

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.

In Vitro Screening Cascade: A Step-by-Step Guide

A tiered approach is recommended for the efficient in vitro evaluation of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its analogs.

Primary Screening: Target Binding and Functional Activity

The initial phase focuses on confirming the interaction with the primary hypothesized target, the H1 receptor, through both binding and functional assays.

  • Radioligand Binding Assays: These assays directly measure the ability of the test compound to displace a radiolabeled ligand from the H1 receptor.[20][21] This provides a measure of the compound's binding affinity (Ki).

  • Functional Assays (Calcium Mobilization): These cell-based assays measure the functional consequence of receptor activation, which for the Gq-coupled H1 receptor is an increase in intracellular calcium.[22][23] An antagonist will inhibit the calcium increase induced by an H1 agonist like histamine. This provides a measure of the compound's functional potency (IC50).

Secondary Screening: Potency, Selectivity, and Cytotoxicity

Compounds that show activity in primary screening are then subjected to more detailed characterization.

  • IC50/EC50 Determination: Full dose-response curves are generated in both binding and functional assays to accurately determine the compound's potency (IC50 for antagonists, EC50 for agonists).

  • Selectivity Profiling: The compound is tested against a panel of other receptors, transporters, and ion channels to assess its selectivity. For this chemical class, the panel should at a minimum include muscarinic receptors, the dopamine transporter (DAT), and the serotonin transporter (SERT).[5]

  • Cytotoxicity Assessment: It is crucial to determine if the compound is toxic to cells at the concentrations where it shows pharmacological activity. The MTT assay is a common method for this purpose.[24][25][26]

Screening Cascade Workflow

The following diagram outlines the logical flow of the in vitro screening process.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Decision & Advancement Binding Radioligand Binding Assay (Target: H1 Receptor) Potency Dose-Response & IC50/EC50 Determination Binding->Potency Functional Calcium Mobilization Assay (Target: H1 Receptor) Functional->Potency Selectivity Selectivity Panel Screening (e.g., DAT, SERT, Muscarinic) Potency->Selectivity Toxicity Cytotoxicity Assay (e.g., MTT Assay) Potency->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo Advance to In Vivo Models SAR->In_Vivo

Caption: In Vitro Screening Cascade Workflow.

Detailed Experimental Protocols

Protocol: H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human histamine H1 receptor.

Rationale: This assay quantifies the direct interaction between the test compound and the receptor by measuring the displacement of a known high-affinity radioligand. The choice of [³H]Pyrilamine (also known as mepyramine) is based on its high affinity and selectivity for the H1 receptor.[27][28]

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant histamine H1 receptor.[27]

  • Radioligand: [³H]Pyrilamine (specific activity ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

  • Non-specific Binding Control: 1 µM unlabeled Pyrilamine or another high-affinity H1 antagonist like Doxepin.[27]

  • Test Compound: 1-[2-(Diphenylmethoxy)ethyl]piperazine, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions in assay buffer.

  • Filtration System: Cell harvester with GF/C filter plates.

  • Scintillation Cocktail & Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • Test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • [³H]Pyrilamine at a final concentration near its Kd (e.g., 1-2 nM).[27]

    • Receptor membranes (e.g., 10 µg protein per well).[27]

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membranes, but no test compound.

    • Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of an unlabeled H1 antagonist (e.g., 1 µM Pyrilamine).[27]

  • Incubation: Incubate the plate for 180 minutes at 25°C.[27] This duration allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Mobilization Assay for H1 Receptor Function

This protocol measures the antagonistic effect of a test compound on histamine-induced calcium release in cells expressing the H1 receptor.

Rationale: This functional assay assesses the compound's ability to block the downstream signaling of the H1 receptor.[22][23] The use of a calcium-sensitive fluorescent dye allows for a real-time, high-throughput measurement of receptor activity.[29]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Assay Plate: 96-well or 384-well black-walled, clear-bottom plates.

  • Loading Dye: A calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit).[23] The loading buffer may need to be supplemented with probenecid (e.g., 2.5 mM), an anion transport inhibitor, to prevent dye leakage from certain cell lines.[22]

  • Agonist: Histamine.

  • Test Compound: 1-[2-(Diphenylmethoxy)ethyl]piperazine.

  • Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the assay plate to form a confluent monolayer on the day of the assay.[22]

  • Dye Loading: Remove the culture medium and add the prepared fluorescent loading dye to each well. Incubate for approximately 60 minutes at 37°C, 5% CO2.[23]

  • Compound Pre-incubation: Transfer the assay plate to the fluorescence reader. Add the test compound at various concentrations to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Challenge and Measurement:

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's integrated pipettor, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2 minutes).[30]

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the percentage of inhibition (relative to the histamine-only control) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol evaluates the effect of the test compound on cell metabolic activity as an indicator of cytotoxicity.[24]

Rationale: This colorimetric assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[26] The amount of formazan produced is proportional to the number of living cells.[31]

Materials:

  • Cell Line: A representative cell line, often the same one used in the functional assays (e.g., HEK293).

  • Culture Medium: Appropriate for the chosen cell line.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.[31]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.[32]

  • Instrumentation: Microplate reader capable of measuring absorbance at ~570 nm.[32]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control. Incubate for a period relevant to the planned pharmacological assays (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of the MTT reagent to each well (final concentration ~0.5 mg/mL).[24]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[32] An overnight incubation may be required for complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the test compound to determine the CC50 (50% cytotoxic concentration).

Data Analysis and Interpretation

Quantitative Data Summary

The results from the in vitro screening assays should be compiled for clear comparison.

Assay TypeParameterTypical Value Range for H1 AntagonistsInterpretation
Radioligand Binding Ki (nM)0.1 - 100Measures binding affinity. Lower Ki indicates higher affinity.[20]
Calcium Mobilization IC50 (nM)1 - 500Measures functional potency. Lower IC50 indicates higher potency.
Cytotoxicity (MTT) CC50 (µM)> 10Measures cytotoxicity. Higher CC50 indicates lower toxicity.
Selectivity Index SI = CC50 / IC50> 100Indicates the therapeutic window. A higher SI is desirable.

Note: These values are illustrative. Actual values will be compound-specific.

Interpreting Selectivity Profiles

The selectivity of a compound is as crucial as its potency. For 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives, it is important to compare the affinity/potency at the H1 receptor with that at other potential targets. A compound with a Ki of 10 nM for the H1 receptor and >1000 nM for the muscarinic M1 receptor would be considered highly selective for H1 over M1. Lack of selectivity, particularly for muscarinic and adrenergic receptors, was a common issue with first-generation antihistamines, leading to side effects like dry mouth and sedation.[13]

Conclusion and Future Directions

The in vitro screening cascade detailed in this guide provides a robust framework for the pharmacological characterization of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its analogs. By systematically evaluating target binding, functional activity, selectivity, and cytotoxicity, researchers can build a comprehensive profile of a compound's biological activity. This information is critical for guiding structure-activity relationship studies, optimizing lead compounds, and making informed decisions about advancing candidates to in vivo efficacy and safety models. Future studies could explore the kinetics of binding (kon and koff rates) to better understand the duration of action, as well as screening against a broader panel of GPCRs and ion channels to uncover novel activities or potential liabilities.[33]

References

  • Histamine H1 receptor - Wikipedia.

  • Unal, H., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777.

  • Eurofins Discovery. H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay.

  • Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation.

  • Mizuguchi, H., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(16), 8963.

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.

  • Abcam. MTT Assay Protocol.

  • Hattori, Y., et al. (2017). Proven signal transduction pathways for the histamine H1 receptor in the heart. ResearchGate.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • Leurs, R., et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. PubMed.

  • BenchChem. Application Notes and Protocols for Calcium Mobilization Assay with ACT-389949.

  • Abcam. MTT assay protocol.

  • Sigoel, J., & Mertens, B. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516.

  • Singh, S., et al. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1956-1963.

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • BenchChem. Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine.

  • Sahar, S., et al. (1988). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed.

  • Reith, M. E., et al. (1997). Heteroaromatic analogs of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as high-affinity dopamine reuptake inhibitors. Journal of Medicinal Chemistry, 40(5), 705-16.

  • Baker, D. J., et al. (1986). Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists. Arthritis and Rheumatism, 29(10), 1256-64.

  • Corcostegui, R., et al. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). Allergologia et Immunopathologia, 17(2), 85-93.

  • Creative Bioarray. Ca2+ Mobilization Assay.

  • de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(17), 7949-60.

  • PubChem. 1-(2-(Diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine.

  • dos Santos, J. A. A., et al. (2025). Phenotypic Screening of H1-Antihistamines Identifies Promethazine and Rupatadine as Active Compounds Against Toxocara canis Infective Larvae. medRxiv.

  • Slideshare. Preclinical screening of antiallergics.

  • Grant, J. A., & Repka-Ramirez, M. S. (2000). Clinical comparison of histamine H1-receptor antagonist drugs. Journal of Allergy and Clinical Immunology, 105(3), 444-50.

  • H1 antagonist - Wikipedia.

  • Matecka, D., et al. (1996). Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]. Journal of Medicinal Chemistry, 39(25), 4904-16.

  • Khan, I., et al. (2021). Butyrylcholinesterase inhibitory activities of H1-antihistamines: In vitro, SAR, in silico, MD simulations, flow cytometry analysis and DNA docking studies. Bioorganic Chemistry, 115, 105219.

  • ResearchGate. Representative class of H1 receptor antagonists.

  • Gillard, M., et al. (2003). H1 antagonists: receptor affinity versus selectivity. Inflammation Research, 52 Suppl 1, S49-50.

  • Heitman, L. H., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12788-12797.

  • Sudeep, H. V., et al. (2022). Drug repurposing by in silico prediction of cyclizine derivatives as antihyperlipemic agents. In Silico Pharmacology, 10(1), 1.

  • Matecka, D., et al. (1999). Oxygenated Analogues of 1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as Potential Extended-Action Cocaine-Abuse Therapeutic Agents. Journal of Medicinal Chemistry, 42(22), 4586-96.

  • American Chemical Society. Oxygenated Analogues of 1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as Potential Extended-Action Cocaine-Abuse Therapeutic Agents.

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  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.

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Sources

Foundational

Toxicity and safety profile of 1-[2-(Diphenylmethoxy)ethyl]piperazine

An In-Depth Technical Guide on the Toxicity and Safety Profile of 1-[2-(Diphenylmethoxy)ethyl]piperazine Executive Summary 1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a highly versatile chemical scaffold u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Toxicity and Safety Profile of 1-[2-(Diphenylmethoxy)ethyl]piperazine

Executive Summary

1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a highly versatile chemical scaffold utilized extensively in neuroscience drug discovery and the synthesis of active pharmaceutical ingredients (APIs)[1]. Structurally homologous to classical antihistamines and potent monoamine reuptake inhibitors, this compound is engineered for central nervous system (CNS) penetration. However, the physicochemical properties that make it an effective neuropharmacological intermediate—specifically its high lipophilicity and basic amine functionality—also introduce significant toxicological liabilities. This whitepaper provides a rigorous, mechanistically grounded analysis of its safety profile, detailing structural toxicology, quantitative safety metrics, and validated experimental protocols for preclinical risk assessment.

Chemical Identity & Physicochemical Profiling

Understanding the toxicity of 1-[2-(Diphenylmethoxy)ethyl]piperazine requires an analysis of its structural components. The molecule consists of a bulky, lipophilic benzhydryl (diphenylmethyl) ether linked via an aliphatic ethyl chain to a basic piperazine ring[2].

The causality behind its toxicological profile is directly linked to these features: the lipophilic benzhydryl group drives rapid passive diffusion across the blood-brain barrier (BBB), while the basic piperazine nitrogen (protonated at physiological pH) facilitates interactions with various monoamine transporters and ion channels.

Table 1: Physicochemical and Safety Data Summary

ParameterValueToxicological & Pharmacological Implication
Chemical Name 1-[2-(Diphenylmethoxy)ethyl]piperazineCore scaffold for CNS-active agents[1].
CAS Number 60703-69-7Standard identifier for regulatory tracking[2].
Molecular Weight 296.41 g/mol Optimal size (<400 Da) for unhindered BBB penetration.
LogP (Estimated) ~2.8High lipophilicity increases the risk of off-target receptor binding and bioaccumulation.
Topological Polar Surface Area 24.5 ŲLow tPSA (<90 Ų) ensures near-complete CNS exposure, elevating neurotoxicity risks.
Primary Hazards H315, H319, H335Acute exposure causes skin, severe eye, and respiratory irritation[3],[4].
Target Organs CNS, Respiratory Tract, SkinNecessitates stringent engineering controls during synthesis[5].

Mechanistic Toxicology & Safety Pharmacology

Neurotoxicity and Off-Target CNS Effects

Because the compound is explicitly designed as a neuroscience scaffold[1], it achieves high concentrations in brain tissue. The benzhydryl moiety is a well-documented pharmacophore for Histamine H1 receptor antagonism and Dopamine Transporter (DAT) blockade. In a safety context, off-target binding to these receptors can lead to profound CNS depression (sedation, cognitive blunting) or paradoxical CNS stimulation (hyperactivity, tremors).

Cardiotoxicity: The hERG Liability

A critical safety hurdle for molecules containing a basic amine separated by a flexible linker from a bulky lipophilic group is the unintended inhibition of the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel.

Causality: The protonated piperazine nitrogen binds to aromatic residues (e.g., Tyr652, Phe656) within the hERG channel pore via cation-π interactions, while the benzhydryl group anchors into hydrophobic pockets. Blockade of this K+ efflux channel delays ventricular repolarization, manifesting on an ECG as QT interval prolongation, which drastically increases the risk of fatal arrhythmias like Torsades de Pointes (TdP).

Pathway A 1-[2-(Diphenylmethoxy)ethyl]piperazine B Lipophilic Group + Basic Amine A->B Structural feature C hERG K+ Channel Inhibition B->C Pharmacophore match D Delayed Ventricular Repolarization C->D Ion efflux block E QTc Prolongation D->E ECG manifestation

Mechanistic pathway linking the compound's structural features to hERG-mediated cardiotoxicity.

Acute Exposure and Local Irritation

Standard safety data sheets for piperazine derivatives highlight moderate acute toxicity[3]. The basicity of the secondary/tertiary amines makes the compound highly irritating to mucous membranes. Inhalation of dust or aerosols can lead to severe respiratory tract irritation, while dermal contact may induce sensitization or chemical dermatitis[4].

Standardized Experimental Protocols for Safety Evaluation

To ensure scientific integrity and reproducibility during preclinical development, the following self-validating protocols are required for screening 1-[2-(Diphenylmethoxy)ethyl]piperazine and its derivatives.

Protocol 1: In Vitro hERG Patch-Clamp Electrophysiology

Causality for Assay Choice: Whole-cell patch-clamp is the FDA-mandated gold standard for cardiovascular safety (ICH S7B). Unlike radioligand binding assays, patch-clamp directly measures ion flux, successfully differentiating between true channel blockers and allosteric gating modifiers.

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing the hERG channel. Rationale: HEK293 cells provide a clean electrophysiological background with minimal endogenous potassium currents, ensuring that the observed tail currents are exclusively hERG-mediated.

  • Step 2: Compound Formulation. Dissolve the compound in 100% DMSO to create a 10 mM stock, then perform serial dilutions in extracellular recording buffer. The final DMSO concentration must not exceed 0.1% to prevent solvent-induced membrane instability.

  • Step 3: Electrophysiological Recording. Clamp the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the outward hERG tail current. Perfuse the compound at concentrations ranging from 0.01 µM to 30 µM.

  • Step 4: Self-Validation System.

    • Negative Control: 0.1% DMSO vehicle (must show <5% current rundown).

    • Positive Control: 100 nM E-4031, a highly selective hERG blocker. The assay is only deemed valid if E-4031 produces >80% inhibition of the tail current.

Protocol 2: Cytotoxicity Screening in HepG2 Cells

Causality for Assay Choice: HepG2 cells are utilized because they retain basal cytochrome P450 (CYP) metabolic competence. This allows the assay to detect not only the toxicity of the parent compound but also the toxicity of reactive electrophilic metabolites generated during hepatic first-pass metabolism.

  • Step 1: Cell Seeding. Seed HepG2 cells at a density of 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Step 2: Dosing. Treat the cells with the test compound at a 10-point dose-response range (0.1 µM to 100 µM).

  • Step 3: Viability Assessment (CellTiter-Glo). After 48 hours of incubation, add CellTiter-Glo reagent to lyse the cells and measure ATP via luminescence. Rationale: ATP quantitation is directly proportional to the number of metabolically active cells and is immune to the colorimetric quenching artifacts frequently seen in traditional MTT assays.

  • Step 4: Self-Validation System.

    • Negative Control: Untreated cells + 0.1% DMSO (defines 100% viability).

    • Positive Control: 10 µM Doxorubicin. The plate is only validated if the positive control induces >90% cell death.

Workflow S1 Compound Preparation S3 Dosing (0.1-100 µM) S1->S3 S2 HepG2 Cell Culture S2->S3 S4 Incubation (24h-48h) S3->S4 S5 Viability Assay S4->S5 S6 IC50 Calculation S5->S6

Step-by-step experimental workflow for in vitro cytotoxicity screening in HepG2 cells.

Risk Mitigation & Handling Guidelines

Due to its classification as a severe irritant[3], handling 1-[2-(Diphenylmethoxy)ethyl]piperazine requires stringent engineering controls and personal protective equipment (PPE)[5].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a localized exhaust ventilation hood to prevent inhalation of aerosolized powders.

  • PPE: Personnel must wear nitrile gloves (double-gloving recommended for bulk handling), chemical splash goggles, and a NIOSH-approved N95 or P100 particulate respirator[5].

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry environment, ideally purged with inert gas (Nitrogen or Argon) to prevent N-oxidation of the piperazine ring.

References

  • BIOFOUNT. "60703-69-7|1-[2-(diphenylmethoxy)ethyl]piperazine|1"[2]. Available at: [Link]

  • Chemsrc. "Benzhydryl 2-chloroethyl ether | CAS#:32669-06-0 | Chemsrc"[5]. Available at: [Link]

Sources

Exploratory

Metabolic pathways of 1-[2-(Diphenylmethoxy)ethyl]piperazine in cell models

An In-Depth Technical Guide to the Metabolic Pathways of 1-[2-(Diphenylmethoxy)ethyl]piperazine in Cell Models Introduction: The Pharmacological Significance of the Scaffold The chemical scaffold 1-[2-(Diphenylmethoxy)et...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways of 1-[2-(Diphenylmethoxy)ethyl]piperazine in Cell Models

Introduction: The Pharmacological Significance of the Scaffold

The chemical scaffold 1-[2-(Diphenylmethoxy)ethyl]piperazine is a critical structural backbone in neuropharmacology. It serves as the core moiety for a prominent class of highly potent, long-acting dopamine transporter (DAT) inhibitors, most notably GBR 12909 (vanoxerine) and GBR 12935 [1][2]. Because these compounds exhibit high lipophilicity to penetrate the blood-brain barrier, they are highly susceptible to extensive hepatic metabolism[3].

For drug development professionals, mapping the biotransformation of this scaffold in in vitro cell models is a prerequisite for predicting in vivo intrinsic clearance ( CLint​ ), identifying potential toxicophores, and mitigating drug-drug interactions (DDIs). This whitepaper provides a mechanistic breakdown of the scaffold's metabolic pathways, backed by self-validating experimental protocols.

Section 1: Core Metabolic Pathways and Enzymatic Drivers

The metabolism of the 1-[2-(Diphenylmethoxy)ethyl]piperazine moiety is predominantly driven by Phase I oxidation via hepatic cytochrome P450 (CYP450) enzymes, followed by Phase II conjugation. When evaluated in comprehensive cell models, three primary biotransformation routes emerge[4][5]:

  • N-Dealkylation (CYP3A4-Mediated): The piperazine ring is highly susceptible to oxidative cleavage. CYP3A4 attacks the nitrogen-carbon bond, leading to the separation of the diphenylmethoxyethyl chain from the piperazine derivative. This is the rate-limiting step in the clearance of GBR-class compounds.

  • Aromatic Hydroxylation (CYP2D6 & CYP3A4-Mediated): The bulky, lipophilic diphenyl groups undergo para- or meta-hydroxylation. This structural modification significantly increases the polarity of the scaffold, preparing it for subsequent glucuronidation.

  • O-Dealkylation / Ether Cleavage: The ether linkage in the diphenylmethoxy moiety can be cleaved, yielding benzhydrol (diphenylmethanol) and a piperazine-ethanol derivative.

Metabolism Parent 1-[2-(Diphenylmethoxy)ethyl]piperazine (Parent Scaffold) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Primary Route CYP2D6 CYP2D6 Oxidation Parent->CYP2D6 Secondary Route NDealkyl N-Dealkylated Metabolites (Piperazine Cleavage) CYP3A4->NDealkyl EtherCleavage O-Dealkylation (Benzhydrol + Piperazine-EtOH) CYP3A4->EtherCleavage Hydroxyl Aromatic Hydroxylation (Phenolic Derivatives) CYP2D6->Hydroxyl Phase2 Phase II Conjugation (Glucuronidation/Sulfation) NDealkyl->Phase2 Hydroxyl->Phase2 EtherCleavage->Phase2 Excretion Cellular Efflux / Excretion Phase2->Excretion

Figure 1: Primary Phase I and Phase II metabolic pathways of the diphenylmethoxyethylpiperazine core.

Section 2: Experimental Design in Cell Models

To accurately map these pathways, researchers must employ self-validating in vitro systems. Relying solely on Human Liver Microsomes (HLMs) ignores Phase II metabolism and cellular efflux mechanisms. Therefore, a dual-model approach using Sandwich-Cultured Human Hepatocytes (SCHH) and CYP-transfected HEK293 cells is required.

The Causality of the Model Choice: Hepatocytes provide a holistic view of intrinsic clearance and sequential metabolite generation. Conversely, HEK293 cells expressing individual CYPs allow for exact enzymatic phenotyping, proving direct causality between a specific enzyme (e.g., CYP3A4) and a specific cleavage event.

Step-by-Step Protocol: Intrinsic Clearance and Metabolite Profiling

This protocol is designed as a self-validating system; it incorporates internal standards and strict kinetic controls to prevent artifactual data.

  • Cell Model Preparation: Seed cryopreserved human hepatocytes in 24-well plates at 0.5×106 cells/mL in Williams' E medium. Allow 4 hours for attachment.

  • Substrate Incubation: Introduce the 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold at a final concentration of 1 µM .

    • Causality Check: A 1 µM concentration ensures the substrate remains well below the Michaelis constant ( Km​ ), maintaining linear, first-order kinetics essential for accurate CLint​ calculation.

  • Time-Course Sampling: Extract 50 µL aliquots of the culture medium at precisely 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., GBR 12909-d8).

    • Causality Check: Acetonitrile instantly precipitates proteins, denaturing CYP enzymes to prevent artifactual ex vivo degradation. The ice-cold temperature halts any residual thermal kinetics.

  • Centrifugation & Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the clear supernatant for analysis.

  • LC-MS/MS Quantification: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor parent compound depletion to calculate CLint​ , and perform precursor ion scans to identify daughter fragments (e.g., m/z shifts corresponding to +16 Da for hydroxylation)[4].

Workflow Step1 Cell Model Preparation (Hepatocytes/HEK293) Step2 Compound Incubation (1 µM Scaffold) Step1->Step2 Step3 Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Extraction Step3->Step4 Step5 LC-MS/MS Analysis (Metabolite ID) Step4->Step5

Figure 2: Step-by-step in vitro metabolic stability and profiling workflow.

Section 3: Quantitative Data & Pharmacokinetic Implications

The metabolic fate of the diphenylmethoxyethylpiperazine scaffold directly dictates its pharmacokinetic viability. Rapid N-dealkylation can lead to poor oral bioavailability, necessitating structural modifications (such as para-fluoro substitutions seen in GBR 12909) to sterically hinder CYP-mediated attack[2][3].

The table below summarizes typical quantitative metabolic parameters for this scaffold derived from in vitro human hepatocyte assays:

Pharmacokinetic ParameterTypical Value / RangePrimary Enzymatic DriverBiological Implication
Intrinsic Clearance ( CLint​ ) 25 - 45 µL/min/10⁶ cellsCYP3A4Indicates moderate to high hepatic extraction ratio; suggests high first-pass metabolism if administered orally.
In Vitro Half-Life ( t1/2​ ) 30 - 55 minutesCYP3A4, CYP2D6Necessitates formulation strategies for extended release, or structural fluorination to prolong half-life.
N-Dealkylation Yield ~60% of total metabolitesCYP3A4Primary clearance pathway; potential for DDIs if co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole).
Aromatic Hydroxylation Yield ~25% of total metabolitesCYP2D6Subject to genetic polymorphism; poor metabolizers may experience slightly elevated drug exposure.
Fraction Unbound ( fu​ ) < 5%N/A (Protein Binding)High lipophilicity results in extensive non-specific binding to cellular proteins and lipids.

Conclusion

The 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold is a highly bioactive moiety requiring rigorous metabolic profiling. By utilizing a self-validating dual-cell model approach (hepatocytes and recombinant HEK293 cells) and strictly controlling reaction kinetics, researchers can accurately map its CYP3A4-driven N-dealkylation and CYP2D6-driven hydroxylation pathways. This data is foundational for optimizing the pharmacokinetic profiles of next-generation DAT inhibitors and neurotherapeutics.

References

  • ACS Publications. Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring of 1-[2-(Diphenylmethoxy)ethyl]piperazine. Retrieved from:[Link]

  • PubMed (NIH). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Retrieved from:[Link]

  • Analytical Chemistry. In vivo microdialysis and thermospray tandem mass spectrometry of the dopamine uptake blocker 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909). Retrieved from:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 1-[2-(Diphenylmethoxy)ethyl]piperazine: A Technical Guide to Pharmacokinetics and Experimental Validation

Executive Summary In neuropharmacological drug development, the blood-brain barrier (BBB) represents the most formidable obstacle to central nervous system (CNS) target engagement. The chemical scaffold 1-[2-(Diphenylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In neuropharmacological drug development, the blood-brain barrier (BBB) represents the most formidable obstacle to central nervous system (CNS) target engagement. The chemical scaffold 1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a pivotal pharmacophore in neuroscience, serving as the core structure for the GBR series of highly potent and selective dopamine reuptake inhibitors (e.g., GBR 12909/Vanoxerine and GBR 12935)[1]. The clinical and experimental efficacy of these compounds relies entirely on their exceptional ability to cross the BBB and engage the dopamine transporter (DAT)[2].

As a Senior Application Scientist, I approach the evaluation of this scaffold not merely as a structural exercise, but as a dynamic pharmacokinetic system. This whitepaper deconstructs the physicochemical drivers of its permeability, provides clearly structured quantitative data, and outlines self-validating experimental workflows required to definitively quantify its BBB transport kinetics.

Structural Determinants of BBB Permeability

The rapid CNS penetration of 1-[2-(Diphenylmethoxy)ethyl]piperazine is dictated by a precise balance of lipophilicity and basicity.

  • The Diphenylmethoxy Moiety: The dual phenyl rings contribute massive lipophilic bulk, driving the partition coefficient (LogP) upward. This lipophilicity is the primary engine for passive transcellular diffusion across the tightly packed lipid bilayers of brain endothelial cells.

  • The Piperazine Ring: The nitrogen atoms in the piperazine ring act as weak bases. At a physiological pH of 7.4, an equilibrium exists between the protonated (ionized) and unprotonated (unionized) states. The unionized fraction rapidly partitions into the lipid bilayer, while the protonated fraction ensures adequate aqueous solubility in the systemic circulation to prevent premature precipitation.

Alterations to the piperazine ring or the diamine moiety can profoundly impact this delicate balance, often resulting in poor BBB permeability or subjecting the compound to rapid degradative metabolic processes in the liver[3]. When the intact scaffold successfully crosses the BBB, it acts as a high-affinity competitive inhibitor of DAT, with derivatives like GBR-12909 showing an IC50 of 4.3 nM[2].

Pathway A 1-[2-(Diphenylmethoxy)ethyl]piperazine (Lipophilic Scaffold) B Blood-Brain Barrier (BBB) Passive Transcellular Diffusion A->B High LogP / Lipophilicity C Central Nervous System (CNS) Extracellular Space B->C Rapid Penetration (< 5 sec) D Dopamine Transporter (DAT) Competitive Binding C->D Target Engagement

Pharmacodynamic pathway of the piperazine scaffold across the BBB.

Quantitative Pharmacokinetic Profiling

The efficiency of this scaffold's BBB permeation is best illustrated by its rapid onset of action. In vivo fast-scan cyclic voltammetry studies have demonstrated that derivatives like GBR-12909 inhibit dopamine uptake within 5 seconds of intravenous injection, indicating near-instantaneous transport across the blood-brain barrier[4].

Table 1: Physicochemical and Pharmacokinetic Parameters
Compound / DerivativeMolecular WeightEstimated LogPDAT Affinity (IC50)BBB Permeation Profile
1-[2-(Diphenylmethoxy)ethyl]piperazine 296.41 g/mol ~3.5N/A (Precursor)High (Passive Diffusion)
GBR 12909 (Vanoxerine) 462.60 g/mol ~5.04.3 nMRapid (< 5 sec onset)
GBR 12935 462.60 g/mol ~4.8< 10 nMHigh

Self-Validating Experimental Methodologies

To rigorously quantify the BBB permeability of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its novel derivatives, a dual-tiered orthogonal approach is required. We move from high-throughput in vitro isolation to high-fidelity in vivo physiological validation.

Workflow S1 Step 1: PAMPA-BBB Assay (In Vitro Passive Diffusion) S2 Step 2: LC-MS/MS Quantification (Calculate Papp) S1->S2 Quantify S3 Step 3: In Vivo Microdialysis (Stereotaxic Probe Insertion) S2->S3 Validate In Vivo S4 Step 4: Retrodialysis Calibration (Determine Probe Recovery) S3->S4 Calibrate S5 Step 5: Brain-to-Plasma Ratio (Kp,uu Calculation) S4->S5 Compute Unbound Fraction

Self-validating experimental workflow for assessing BBB permeability.

Protocol 1: In Vitro PAMPA-BBB Assay

Causality of Experimental Choice: The Parallel Artificial Membrane Permeability Assay (PAMPA) is selected as the primary screening tool because it explicitly isolates passive transcellular diffusion from active transport mechanisms. Given the highly lipophilic nature of the diphenylmethoxy moiety, passive diffusion is the hypothesized primary route of entry.

Self-Validating Mechanism: To ensure the integrity of the artificial membrane and rule out false positives due to micro-tears, Lucifer Yellow (a fluorescent marker with zero passive permeability) is co-incubated. If Lucifer Yellow is detected in the acceptor well, the data point is discarded, ensuring all measured apparent permeability ( Papp​ ) values represent true transcellular permeation.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor microplate with 4 µL of Porcine Brain Lipid (PBL) extract dissolved in dodecane (20 mg/mL).

  • Donor Solution: Prepare a 10 µM solution of 1-[2-(Diphenylmethoxy)ethyl]piperazine in phosphate-buffered saline (PBS) adjusted to pH 7.4 (to mimic physiological blood pH). Add 100 µM of Lucifer Yellow to this solution.

  • Loading: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Read Lucifer Yellow fluorescence in the acceptor well (Ex 485 nm / Em 530 nm) to validate membrane integrity. If intact, quantify the piperazine derivative concentration in both wells using LC-MS/MS.

  • Calculation: Calculate the Papp​ (cm/s). A Papp​>4.0×10−6 cm/s indicates high BBB permeability.

Protocol 2: In Vivo Brain Microdialysis for Extracellular Quantification

Causality of Experimental Choice: While PAMPA confirms passive permeability, it fails to account for plasma protein binding or active efflux by P-glycoprotein (P-gp) at the endothelial boundary. In vivo microdialysis is employed to quantify the unbound, pharmacologically active fraction of the drug in the interstitial fluid of the brain ( Kp,uu​ ).

Self-Validating Mechanism: The recovery rate of a microdialysis probe fluctuates based on tissue encapsulation and flow rate. To create a self-validating system, a retrodialysis calibration step is integrated. A stable isotope-labeled standard of the piperazine derivative is perfused through the probe; its rate of disappearance into the tissue inversely validates the exact recovery rate of the analyte from the tissue, ensuring absolute quantification accuracy.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a guide cannula into the striatum of a rat model (coordinates: AP +1.0, ML -3.0, DV -3.5 relative to bregma). Allow 5 days for surgical recovery to ensure BBB repair at the insertion site.

  • Probe Insertion: Insert a microdialysis probe (2 mm cuprophane membrane, 6 kDa molecular weight cutoff) through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min. Crucial: The aCSF maintains osmotic balance, preventing local tissue damage that could artificially open the BBB.

  • Retrodialysis Calibration: Introduce a known concentration of deuterated 1-[2-(Diphenylmethoxy)ethyl]piperazine-d8 into the perfusate. Calculate the in vivo recovery ( Rinvivo​ ) based on the loss of the deuterated standard.

  • Systemic Administration: Administer the unlabeled test compound via intravenous (i.v.) bolus injection (e.g., 3.0 mg/kg).

  • Sampling & LC-MS/MS: Collect dialysate fractions every 10 minutes for 2 hours. Simultaneously collect serial blood samples. Analyze both dialysate and plasma via LC-MS/MS.

  • Data Synthesis: Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). A ratio approaching 1.0 indicates unrestricted BBB transport and an absence of significant active efflux.

Conclusion

The 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold represents a masterclass in neuropharmacological design. Its high LogP, driven by the diphenylmethoxy group, paired with the tunable basicity of the piperazine ring, allows it to bypass the blood-brain barrier via rapid passive diffusion. By employing self-validating methodologies like PAMPA-BBB with integrity markers and in vivo microdialysis with retrodialysis calibration, researchers can confidently leverage this scaffold to design next-generation, centrally acting therapeutics with guaranteed target engagement.

References

  • MDPI. "A New Method for the Visualization of Living Dopaminergic Neurons and Prospects for Using It to Develop Targeted Drug Delivery to These Cells." MDPI. Available at: [Link]

  • National Institutes of Health (PMC). "Short-acting cocaine and long-acting GBR-12909 both elicit rapid dopamine uptake inhibition following intravenous delivery." NIH. Available at: [Link]

  • ACS Publications. "Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring of 1-[2-(Diphenylmethoxy)ethyl]." ACS. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine. This compound is a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine. This compound is a significant piperazine derivative with potential applications in pharmaceutical development. The developed isocratic reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the method's theoretical basis, detailed experimental protocols, and a complete validation report in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

1-[2-(Diphenylmethoxy)ethyl]piperazine is a tertiary amine containing a piperazine core, a diphenylmethoxy group, and an ethyl linker. The accurate quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2]

The molecular structure of 1-[2-(Diphenylmethoxy)ethyl]piperazine, featuring two phenyl rings, provides a basis for UV detection. The diphenylmethane moiety, a core component of the analyte, is known to exhibit UV absorbance.[3][4][5] This application note describes the development and validation of a simple, yet effective, reversed-phase HPLC method for its quantification.

Method Development Rationale

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte and a logical selection of chromatographic parameters.

Analyte Properties
  • Structure: 1-[2-(Diphenylmethoxy)ethyl]piperazine

  • Chromophore: The diphenylmethoxy group is the primary chromophore, with expected UV absorbance maxima around 220 nm and 270 nm, characteristic of the diphenylmethane structure.[5]

  • pKa: The piperazine moiety imparts basic properties to the molecule. A predicted pKa value for a structurally similar compound is approximately 8.66.[6] This basicity necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape.

  • LogP: A predicted octanol-water partition coefficient (LogKow) of a similar compound is around 2.05, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[6]

Chromatographic Conditions Selection
  • Column: A C18 column is selected as the stationary phase due to the moderate hydrophobicity of the analyte. The non-polar C18 chains will interact with the non-polar regions of the molecule, providing good retention.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH-controlled aqueous buffer is chosen for its simplicity and robustness.

    • Organic Modifier: Acetonitrile is selected for its low UV cutoff and good elution strength for a wide range of compounds.

    • Aqueous Buffer: A phosphate buffer at a pH of 3.0 is chosen. This acidic pH will ensure that the basic piperazine nitrogens are protonated, leading to a single ionic species and thus a sharp, symmetrical peak. Operating at a pH well below the pKa of the silanol groups on the silica-based stationary phase also minimizes undesirable secondary interactions that can cause peak tailing.[7][8]

  • Detection: Based on the UV absorbance of the diphenylmethane chromophore, a detection wavelength of 225 nm is selected to maximize sensitivity.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C are chosen as a starting point to ensure good efficiency and reproducibility.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • 1-[2-(Diphenylmethoxy)ethyl]piperazine reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-[2-(Diphenylmethoxy)ethyl]piperazine reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][9][10]

System Suitability

System suitability testing is performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability of the method to measure the analyte of interest in the presence of potential interfering substances. This was assessed by analyzing a blank (mobile phase), a placebo solution (a mixture of common excipients without the analyte), and a standard solution of 1-[2-(Diphenylmethoxy)ethyl]piperazine.

Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of the analyte over the range of 5 µg/mL to 75 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.999
y-intercept Should be close to zero

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 40, 50, and 60 µg/mL). Three replicate preparations were analyzed at each concentration level.

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration (50 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision LevelAcceptance Criteria for RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

The determined LOQ was experimentally verified by analyzing a solution at this concentration and assessing its precision and accuracy.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Mobile phase pH (± 0.2 units)

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Validation Results and Discussion

The developed HPLC method for the quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine met all the pre-defined acceptance criteria as per the ICH guidelines. A summary of the validation results is presented in the tables below.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor (T) 1.1≤ 2.0
Theoretical Plates (N) 8500≥ 2000
RSD of Peak Area (n=6) 0.8%≤ 2.0%

Table 2: Linearity Results

ParameterResult
Linear Range 5 - 75 µg/mL
Regression Equation y = 45.21x + 3.54
Correlation Coefficient (R²) 0.9995

Table 3: Accuracy (Recovery) Results

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery (mean)
80%4039.899.5%
100%5050.2100.4%
120%6059.799.5%

Table 4: Precision Results

Precision LevelRSD (%)
Repeatability (n=6) 0.9%
Intermediate Precision (n=6) 1.2%

Table 5: LOD and LOQ Results

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The robustness study demonstrated that minor variations in the method parameters did not significantly impact the results, indicating the reliability of the method for routine use.

Protocols

Standard Operating Procedure for Analysis
  • System Preparation:

    • Prepare the mobile phase as described in section 3.3.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh the sample containing 1-[2-(Diphenylmethoxy)ethyl]piperazine.

    • Dissolve and dilute the sample with the mobile phase to a final concentration within the validated range (5-75 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample solution into the HPLC system.

    • Acquire the chromatogram for 10 minutes.

  • Data Analysis:

    • Identify the peak corresponding to 1-[2-(Diphenylmethoxy)ethyl]piperazine based on its retention time.

    • Integrate the peak area.

    • Calculate the concentration of the analyte using the calibration curve generated from the analysis of working standard solutions.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Buffer 60:40) B Prepare Standard & Sample Solutions (5-75 µg/mL) A->B C System Equilibration (C18 Column, 30°C) B->C Transfer to Autosampler D Inject 10 µL of Sample C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection at 225 nm E->F G Peak Integration F->G Chromatogram H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Workflow for the HPLC quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key validation parameters assessed for the HPLC method.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This application note serves as a comprehensive resource for laboratories involved in the analysis of this compound, ensuring consistent and high-quality results.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Phenomenex. (2016, January 18). Technical Tip: Principle HPLC Conditions for LC/MS. Retrieved from [Link]

  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]

  • Chromatography Forum. (2004, August 26). HPLC conditions for basic compound? Retrieved from [Link]

  • ResearchGate. (n.d.). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • AVS Life Sciences. (n.d.). Master ICH Q2 R2 for Effective Pharmaceutical Compliance. Retrieved from [Link]

  • Lancashire Online Knowledge. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. Retrieved from [Link]

  • Semantic Scholar. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ACS Omega. (2024, January 20). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Journal of Chemical & Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 Robust. Retrieved from [Link]

  • PubMed. (2005, February 15). Electronic and vibrational spectra of diphenylmethane. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanol, α-phenyl-. WebBook. Retrieved from [Link]

  • PMC. (n.d.). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Time-resolved UV-Vis spectra following the oxidation of 12.5 mM.... Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

Sources

Application

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of 1-[2-(Diphenylmethoxy)ethyl]piperazine using ESI-MS/MS

Abstract This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 1-[2-(Diphenylmethoxy)ethyl]piperazine, a key structural motif in medicinal chemistry and drug development. Util...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 1-[2-(Diphenylmethoxy)ethyl]piperazine, a key structural motif in medicinal chemistry and drug development. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways of this molecule. The analysis reveals a predictable and informative pattern dominated by the formation of the stable benzhydryl cation and specific cleavages associated with the piperazine ring. This guide serves as a practical resource for researchers, scientists, and drug development professionals, offering both a theoretical framework and a validated experimental protocol for the structural confirmation and identification of this compound and its analogues.

Introduction

1-[2-(Diphenylmethoxy)ethyl]piperazine, also known as 1-(2-benzhydryloxyethyl)piperazine, is a tertiary amine containing a piperazine heterocycle and a bulky diphenylmethoxy (benzhydryl ether) group. Piperazine derivatives are ubiquitous in pharmacology, exhibiting a wide range of biological activities.[1] The benzhydryl moiety is also a common pharmacophore. Accurate structural characterization is fundamental in drug discovery and quality control, with mass spectrometry serving as a primary analytical tool for molecular weight determination and structural elucidation.[2]

Understanding the gas-phase fragmentation behavior of these molecules under collision-induced dissociation (CID) is crucial for unambiguous identification in complex matrices, metabolite profiling, and degradation studies. This document outlines the key fragmentation pathways and provides a robust protocol for acquiring and interpreting the tandem mass spectrum of the title compound.

Chemical Structure and Properties:

  • Compound Name: 1-[2-(Diphenylmethoxy)ethyl]piperazine

  • Molecular Formula: C₁₉H₂₄N₂O

  • Monoisotopic Mass: 296.1889 Da

  • [M+H]⁺: 297.1961 Da

Chemical structure of 1-[2-(Diphenylmethoxy)ethyl]piperazine Figure 1: Chemical Structure of 1-[2-(Diphenylmethoxy)ethyl]piperazine.

Methodology and Instrumentation

The predictable fragmentation of 1-[2-(Diphenylmethoxy)ethyl]piperazine relies on the inherent chemical properties of the molecule: the basicity of the piperazine nitrogens and the stability of the resulting fragments. Electrospray ionization in positive ion mode (ESI+) is the ideal method for this analysis, as the piperazine nitrogens are readily protonated to form the precursor ion, [M+H]⁺.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-[2-(Diphenylmethoxy)ethyl]piperazine in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid.

    • Expert Insight: The addition of formic acid is critical. It acidifies the solution, promoting the protonation of the basic nitrogen atoms in the piperazine ring, which significantly enhances the signal intensity of the [M+H]⁺ ion.

Instrumentation and Parameters

The following parameters are recommended for a standard triple quadrupole or Q-TOF mass spectrometer. Users should optimize these values for their specific instrumentation.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe two basic nitrogen atoms in the piperazine ring are readily protonated.
Capillary Voltage 3.0 - 4.0 kVStandard range for stable electrospray of small molecules.
Source Temperature 120 - 150 °COptimizes solvent evaporation without causing thermal degradation of the analyte.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Efficiently removes solvent droplets to generate gas-phase ions.
Desolvation Temperature 350 - 450 °CEnsures complete desolvation of the ions before they enter the mass analyzer.
Precursor Ion (MS1) m/z 297.2The protonated molecular ion, [C₁₉H₂₅N₂O]⁺.
Collision Gas ArgonAn inert gas that provides efficient collision-induced dissociation.
Collision Energy (CID) 10 - 30 eVThis range allows for the observation of primary fragments without excessive secondary fragmentation.

Results and Discussion: The Fragmentation Pathway

Upon isolation and activation of the protonated molecule ([M+H]⁺, m/z 297.2) via CID, a series of characteristic bond cleavages occur, leading to a reproducible product ion spectrum. The fragmentation is dominated by cleavages at the most labile sites: the ether C-O bond and the bonds alpha to the piperazine nitrogen.

Major Fragmentation Pathways
  • Formation of the Benzhydryl Cation (m/z 167.1): The most prominent fragmentation pathway is the cleavage of the C-O ether bond. This results in the formation of the highly stable diphenylmethyl cation, also known as the benzhydryl cation. Due to its resonance stabilization across two phenyl rings, this fragment is typically the base peak in the MS/MS spectrum.

  • Formation of the Piperazine Fragment (m/z 100.1): The second major pathway involves a charge-remote fragmentation initiated by cleavage of the C-C bond alpha to the piperazine ring. This results in a characteristic fragment ion corresponding to the protonated N-(2-iminoethyl)piperazine structure. This is a common fragmentation for N-ethyl substituted piperazines.[3]

  • Piperazine Ring Cleavage (m/z 56.1): Further fragmentation of the piperazine-containing ions can lead to smaller, characteristic fragments from the ring itself. The ion at m/z 56.1, corresponding to [C₃H₆N]⁺, is a well-documented product of piperazine ring opening.[4]

Summary of Key Fragments

The following table summarizes the major ions observed in the product ion spectrum of 1-[2-(Diphenylmethoxy)ethyl]piperazine.

Observed m/zProposed Elemental FormulaProposed Structure / Description
297.2[C₁₉H₂₅N₂O]⁺[M+H]⁺ Precursor Ion
167.1[C₁₃H₁₁]⁺Benzhydryl Cation (Diphenylmethyl cation). Base Peak.
100.1[C₅H₁₀N₂]⁺·H⁺Protonated Piperazine-containing fragment via alpha-cleavage.
86.1[C₄H₁₀N₂]⁺·H⁺Protonated Piperazine (minor).
56.1[C₃H₆N]⁺Characteristic fragment from piperazine ring cleavage.
Visualizing the Fragmentation Pathway

The logical flow from the precursor ion to its major product ions can be visualized as a fragmentation tree. This diagram illustrates the primary bond cleavages responsible for the observed spectrum.

G Precursor [M+H]⁺ 1-[2-(Diphenylmethoxy)ethyl]piperazine m/z 297.2 Frag167 Benzhydryl Cation [C₁₃H₁₁]⁺ m/z 167.1 Precursor->Frag167  Cleavage of C-O Ether Bond (Most Favorable Pathway) Frag100 Piperazine Fragment [C₅H₁₁N₂]⁺ m/z 100.1 Precursor->Frag100  Alpha-Cleavage at Ethyl Bridge Frag56 Ring Fragment [C₃H₆N]⁺ m/z 56.1 Frag100->Frag56 Piperazine Ring Opening

Caption: Fragmentation pathway of protonated 1-[2-(Diphenylmethoxy)ethyl]piperazine.

Step-by-Step Experimental Protocol

This protocol provides a self-validating workflow for confirming the identity of 1-[2-(Diphenylmethoxy)ethyl]piperazine.

  • Reagent & Sample Preparation:

    • Prepare solvents as described in section 2.1.

    • Prepare a 1 µg/mL working standard of the analyte.

    • Prepare a solvent blank (50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup & Calibration:

    • Perform routine instrument calibration as per manufacturer's guidelines.

    • Set up the instrument with the parameters listed in the table in section 2.2.

  • Data Acquisition Workflow:

    • Step 3.1: Blank Injection: Infuse or inject the solvent blank to ensure there are no interfering background ions at the m/z values of interest.

    • Step 3.2: Full Scan (MS1) Analysis: Infuse the working standard and acquire a full scan spectrum (e.g., m/z 100-400). Confirm the presence of a strong signal for the [M+H]⁺ ion at m/z 297.2.

    • Step 3.3: Product Ion Scan (MS/MS) Analysis: Set the mass spectrometer to isolate the precursor ion at m/z 297.2.

    • Step 3.4: Collision Energy Ramp: Perform a series of product ion scans at varying collision energies (e.g., 10 eV, 20 eV, and 30 eV). This will demonstrate the relationship between the precursor and product ions. At lower energies, the precursor ion will be more abundant, while at higher energies, fragmentation will be more extensive.

  • Data Analysis & Interpretation:

    • Process the acquired data using the instrument's software.

    • Examine the product ion spectrum obtained at ~20 eV.

    • Validation Check:

      • Is the precursor ion at m/z 297.2 present?

      • Is the base peak in the MS/MS spectrum at m/z 167.1?

      • Are the characteristic supporting ions at m/z 100.1 and m/z 56.1 also present?

    • A positive result on all checks provides high confidence in the structural identity of the compound.

Conclusion

The tandem mass spectrometric analysis of 1-[2-(Diphenylmethoxy)ethyl]piperazine yields a distinct and predictable fragmentation pattern under ESI-MS/MS conditions. The fragmentation is characterized by two primary pathways: the formation of the highly stable benzhydryl cation (m/z 167.1) and a specific alpha-cleavage yielding a piperazine-containing fragment (m/z 100.1). This established fragmentation signature provides a reliable method for the structural confirmation of this compound in various research and development settings. The protocol detailed herein offers a robust and reproducible workflow for scientists requiring confident identification of 1-[2-(Diphenylmethoxy)ethyl]piperazine and related structures.

References

  • Abdel-Hay, K. M. H. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University, 2012. [Link]

  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, vol. 40, no. 1, 2019, pp. 35-42. [Link]

  • PubChem. 1-[2-(diphenylmethoxy)ethyl]piperazine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

  • Kośliński, P., & Siodmiak, J. "Mass spectra and major fragmentation patterns of piperazine designer drugs." Forensic Science International, vol. 308, 2020, p. 110165. [Link]

Sources

Method

Application Note: In Vivo Pharmacological Profiling of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its Derivatives

Executive Summary 1-[2-(Diphenylmethoxy)ethyl]piperazine is a critical pharmacological scaffold in neuroscience and drug development. While occasionally utilized as a standalone probe, it is most prominently recognized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[2-(Diphenylmethoxy)ethyl]piperazine is a critical pharmacological scaffold in neuroscience and drug development. While occasionally utilized as a standalone probe, it is most prominently recognized as the structural backbone for the GBR series of compounds (e.g., GBR 12909/Vanoxerine and GBR 12935) . These derivatives are highly selective, potent dopamine transporter (DAT) inhibitors used extensively in preclinical models of addiction, attention-deficit/hyperactivity disorder (ADHD), and compulsive behavior.

This application note provides a comprehensive, field-validated guide to formulating and dosing this lipophilic piperazine scaffold for in vivo rodent studies. By understanding the physicochemical constraints of the diphenylmethoxy group, researchers can avoid common pitfalls such as vehicle precipitation and erratic pharmacokinetics.

Mechanistic Rationale & Pharmacodynamics

The utility of the 1-[2-(diphenylmethoxy)ethyl]piperazine scaffold lies in its precise steric interaction with the dopamine transporter. The bulky, lipophilic diphenylmethoxy moiety anchors the molecule within the DAT binding pocket, effectively blocking the reuptake of synaptic dopamine .

Unlike amphetamines, which reverse the transporter to cause massive dopamine efflux, this scaffold acts as a pure reuptake inhibitor. This distinction is crucial for in vivo models, as it elevates extracellular dopamine in a spike-dependent manner, preserving the natural physiological rhythm of dopaminergic signaling while reducing neurotoxic liabilities.

G A 1-[2-(Diphenylmethoxy)ethyl]piperazine Scaffold B Dopamine Transporter (DAT) Blockade A->B Binds Ki ~1-50 nM C Synaptic Cleft DA Accumulation B->C Prevents Reuptake D Post-Synaptic Receptor Activation C->D Enhanced Signaling

Fig 1: Mechanism of DAT blockade by diphenylmethoxyethyl piperazine derivatives.

Formulation Engineering for Lipophilic Piperazines

The Challenge: The unmodified scaffold and its derivatives (even when synthesized as dihydrochloride salts) possess high partition coefficients (LogP). Dissolving these compounds purely in physiological saline often results in micro-precipitation when injected into the peritoneal cavity. This "crashing out" leads to delayed absorption, high inter-subject variability, and confounded behavioral data.

The Solution: A step-wise co-solvent system is required to disrupt the crystal lattice and maintain solubility during aqueous dilution .

Optimized Vehicle Composition
ComponentVolume %Function in Formulation
DMSO 10%Primary solvent; disrupts the compound's crystal lattice.
PEG300 40%Co-solvent; prevents precipitation as DMSO is diluted.
Tween-80 5%Non-ionic surfactant; forms micelles to stabilize the lipophilic core.
0.9% Saline 45%Aqueous diluent; ensures physiological osmolarity for injection.
Step-by-Step Formulation Protocol

Self-Validating QC: This protocol relies on sequential addition. Adding saline before the surfactant will irreversibly precipitate the compound.

  • Weighing: Weigh the desired mass of 1-[2-(Diphenylmethoxy)ethyl]piperazine (or its GBR derivative) into a sterile glass vial. Note: Calculate doses based on the free-base equivalent if using a dihydrochloride salt.

  • Primary Dissolution: Add the calculated volume of DMSO (10% of final volume) . Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add PEG300 (40% of final volume) . Vortex for 30 seconds. The solution must remain completely transparent.

  • Surfactant Addition: Add Tween-80 (5% of final volume) . Pipette up and down to mix thoroughly, as Tween-80 is highly viscous.

  • Aqueous Phase: Dropwise, add 0.9% Saline (45% of final volume) while continuously swirling the vial.

  • Quality Control (QC): Hold the vial against a light source. The solution should be clear and free of particulates. If cloudiness is observed, the compound has precipitated, and the batch must be discarded.

  • Sterilization: Pass the final formulation through a 0.22 µm PTFE syringe filter prior to injection.

In Vivo Dosing & Execution Protocol

For systemic administration in rodents (mice and rats), Intraperitoneal (IP) injection is the gold standard for this class of compounds .

Dosing Parameters
  • Dose Range: 5.0 mg/kg to 20.0 mg/kg.

  • Injection Volume: 5 mL/kg for rats; 10 mL/kg for mice.

  • Pre-treatment Interval: 20 to 30 minutes.

Causality of the Pre-treatment Interval: The 20-30 minute incubation period is not arbitrary. It represents the exact pharmacokinetic window required for the lipophilic molecule to absorb from the peritoneal cavity, enter systemic circulation, cross the blood-brain barrier (BBB), and reach steady-state receptor occupancy at striatal dopamine transporters . Testing animals before this window yields false negatives, while testing after 90 minutes captures the elimination phase.

Workflow Step1 1. Formulation (DMSO/PEG300/Tween-80/Saline) Step2 2. QC & Sterilization (0.22 µm Filtration) Step1->Step2 Step3 3. In Vivo Dosing (IP Injection, 5-20 mg/kg) Step2->Step3 Step4 4. Distribution Phase (20-30 min wait for BBB crossing) Step3->Step4 Step5 5. Behavioral / Neurochemical Assay (Locomotor, Microdialysis) Step4->Step5

Fig 2: Standardized in vivo workflow for dosing lipophilic piperazine derivatives.

Expected Outcomes & Data Interpretation

When the formulation and dosing protocols are executed correctly, researchers should expect robust, reproducible readouts. The table below summarizes the expected quantitative baselines when utilizing 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives (like GBR 12909) at a standard 10 mg/kg IP dose.

Assay TypeTarget MetricExpected Outcome (vs. Vehicle)Mechanistic Driver
Open Field Test Horizontal Locomotor Activity+150% to +300% increaseEnhanced dopaminergic tone in the nucleus accumbens.
Microdialysis Extracellular Dopamine (Striatum)+250% peak at 40 mins post-doseDirect competitive inhibition of DAT.
Operant Conditioning Premature Responding (Impulsivity)Rate-dependent stabilizationNormalization of baseline dopamine deficits.

Crucial Insight: These compounds exhibit rate-dependent effects . Animals with low baseline activity or high baseline compulsivity will show a massive shift in behavior following administration, whereas wild-type animals with normal baseline dopaminergic tone may show a blunted behavioral response despite high DAT occupancy. Always stratify your in vivo data by pre-drug baseline performance.

References

  • Cao, J. et al. "Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction." Journal of Medicinal Chemistry (NIH PMC). Available at:[Link]

  • Fernando, A. et al. "The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats." bioRxiv. Available at:[Link]

Application

Application Note: Pharmacological Evaluation of 1-[2-(Diphenylmethoxy)ethyl]piperazine Derivatives in DAT-Expressing Cell Lines

Scientific Background & Pharmacological Relevance The compound 1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a highly privileged chemical scaffold in neuropharmacology. It serves as the foundational structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Pharmacological Relevance

The compound 1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a highly privileged chemical scaffold in neuropharmacology. It serves as the foundational structural motif for a class of exceptionally potent and selective dopamine transporter (DAT) inhibitors, as detailed in 1[1]. By modifying the piperazine ring, researchers have developed critical pharmacological tools such as GBR 12909 (vanoxerine) and GBR 12935, which are extensively utilized in research related to cocaine addiction therapeutics and monoamine reuptake mechanisms[2].

The scaffold functions by competitively binding to the DAT, thereby preventing the reuptake of synaptic dopamine into the presynaptic terminal. Because of its high affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters, this scaffold is also the building block for synthesizing photoaffinity probes (e.g., 125I-DEEP) used to map the transporter's binding pockets[3].

DAT_Mechanism DA Synaptic Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Normal Reuptake DAT->DA DA Accumulation PreSyn Presynaptic Neuron (Internalization) DAT->PreSyn Transport GBR 1-[2-(Diphenylmethoxy)ethyl]piperazine Derivatives GBR->DAT Competitive Blockade

Mechanism of DAT inhibition by 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives.

Experimental Design & Causality

When evaluating novel derivatives of this scaffold, researchers rely on two primary cell culture assays: the Functional Reuptake Inhibition Assay and the Radioligand Competitive Binding Assay .

Cell Line Selection: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine transporter (hDAT) are the industry standard. These immortalized lines provide a robust, high-throughput platform with consistent expression levels, avoiding the heterogeneity and low yield of primary neuronal cultures[4].

Buffer Causality: Assays must be conducted in modified Krebs-Ringer-HEPES (KRH) buffer. The presence of extracellular Na⁺ and Cl⁻ is strictly required because DAT is a sodium- and chloride-dependent solute carrier (SLC6A3); without these driving gradients, transport fails. Furthermore, ascorbic acid is added to prevent the spontaneous oxidation of dopamine into aminochrome, and pargyline (an MAO inhibitor) is included to prevent intracellular degradation of the internalized radioligand, which would otherwise skew scintillation counts.

Self-Validating Assay Systems

To ensure the protocol operates as a self-validating system, every assay plate must include a full dose-response curve of a reference standard (e.g., GBR 12909). The assay is only considered valid if the calculated IC50 for the reference standard falls within half a log unit of its historical baseline (e.g., ~2.5 nM). Furthermore, non-specific binding (NSB) or non-specific uptake must be defined by wells treated with a saturating concentration (10 μM) of the reference standard. This background signal is subtracted from all total counts to yield the specific signal, ensuring the data reflects true DAT-mediated activity.

Detailed Cell Culture Protocols

Protocol A: High-Throughput [3H]-Dopamine Reuptake Inhibition Assay

Objective: Determine the IC50 of synthesized derivatives for inhibiting dopamine uptake.

Materials :

  • HEK293-hDAT cells

  • KRH Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4.

  • Assay Additives: 100 μM Ascorbic Acid, 10 μM Pargyline.

  • Radioligand: [3H]-Dopamine (Specific activity ~30-50 Ci/mmol).

Step-by-Step Methodology :

  • Cell Seeding : Seed HEK293-hDAT cells into poly-D-lysine coated 96-well plates at a density of 5×104 cells/well. Culture for 24-48 hours until 80-90% confluent. (Causality: Poly-D-lysine ensures strong electrostatic cell adherence, preventing cell loss during multiple rapid wash steps).

  • Buffer Exchange : Aspirate culture media and wash cells twice with 200 μL of pre-warmed (37°C) KRH buffer.

  • Compound Pre-incubation : Add 50 μL of KRH buffer containing the test compound (serial dilutions from 10−10 to 10−5 M) or vehicle control (0.1% DMSO). Incubate at 37°C for 20 minutes. (Causality: Pre-incubation allows the bulky diphenylmethoxyethylpiperazine derivatives to reach thermodynamic binding equilibrium at the DAT site before the substrate is introduced).

  • Radioligand Addition : Add 50 μL of KRH buffer containing [3H]-Dopamine (final concentration 20 nM) to each well. Incubate for exactly 10 minutes at 37°C. (Causality: A strict 10-minute window ensures uptake is measured in the linear initial-velocity phase before intracellular accumulation alters the concentration gradient).

  • Termination : Rapidly aspirate the assay mixture and wash the cells three times with 200 μL of ice-cold KRH buffer. (Causality: Ice-cold buffer immediately halts transporter kinetics and kinetically "freezes" the transporter to prevent efflux of the radioligand).

  • Lysis and Quantification : Lyse cells using 100 μL of 1% SDS. Transfer lysates to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Workflow Step1 1. Cell Culture Seed HEK293-hDAT cells & grow to 90% confluency Step2 2. Buffer Exchange Wash with KRH Buffer (Na+/Cl- dependent) Step1->Step2 Step3 3. Pre-incubation Add scaffold derivatives (20 min, 37°C) Step2->Step3 Step4 4. Radioligand Addition Introduce [3H]-Dopamine (10 min, 37°C) Step3->Step4 Step5 5. Termination Wash with ice-cold buffer & lyse cells Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting (IC50 calculation) Step5->Step6

Step-by-step workflow for the high-throughput [3H]-Dopamine reuptake inhibition assay.

Protocol B: Radioligand Competitive Binding Assay ([3H]-GBR 12935)

Objective: Determine the absolute binding affinity (Ki) of the scaffold derivatives, independent of transport mechanics[2].

Step-by-Step Methodology :

  • Membrane Preparation : Harvest HEK293-hDAT cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation : In a 96-well deep-well plate, combine 50 μL of test compound, 50 μL of [3H]-GBR 12935 (final concentration 1 nM), and 100 μL of membrane suspension (approx. 20 μg protein/well).

  • Equilibration : Incubate the mixture at 4°C for 2 hours. (Causality: 4°C minimizes receptor degradation and protease activity while allowing high-affinity ligands to reach steady-state binding).

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of lipophilic compounds) using a cell harvester. Wash filters three times with ice-cold Tris buffer.

  • Quantification : Extract filters into scintillation vials, add cocktail, and count. Calculate Ki using the Cheng-Prusoff equation.

Quantitative Data Presentation

The following table summarizes the typical pharmacological profile of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its key derivatives at the Dopamine Transporter, demonstrating the structure-activity relationship (SAR) observed in these cell culture assays[1][3][4].

Compound NameStructural ModificationDAT Binding Affinity (Ki, nM)DA Uptake Inhibition (IC50, nM)Selectivity (DAT/SERT)
Scaffold (CAS 60703-69-7)Unsubstituted piperazine~ 150 - 200~ 300 - 400Low
GBR 12935 4-(3-phenylpropyl) substitution1.54.2> 100
GBR 12909 (Vanoxerine)Bis(4-fluorophenyl) + 4-(3-phenylpropyl)1.02.5> 500
125I-DEEP 4-[2-(4-azido-3-iodophenyl)ethyl]0.81.2High (Photoaffinity)

Note: Data represents consensus values derived from competitive binding and uptake assays in recombinant cell lines.

References

  • Title: Dopamine Transport Sites Selectively Labeled by a Novel Photoaffinity Probe: 125I-DEEP Source: Journal of Neuroscience URL
  • Title: Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring of 1-[2-(Diphenylmethoxy)
  • Title: Oxygenated Analogues of 1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909)
  • Title: Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its Analogs

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-[2-(Diphenylmethoxy)ethyl]piperazine and structurally related compounds. The inherent lipophilicity of this molecule, driven by its diphenylmethoxy moiety, coupled with the basic nature of the piperazine ring, presents a classic formulation challenge. This document provides a logical, step-by-step approach to systematically overcome these issues, rooted in fundamental physicochemical principles.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my 1-[2-(Diphenylmethoxy)ethyl]piperazine compound failing to dissolve in standard neutral aqueous buffers like PBS (pH 7.4)?

A1: The Challenge of a Lipophilic Weak Base

The poor solubility of 1-[2-(Diphenylmethoxy)ethyl]piperazine in neutral media is a direct consequence of its chemical structure. The molecule consists of two key regions:

  • A Highly Lipophilic Moiety: The diphenylmethoxy group is large, non-polar, and hydrophobic. This "greasy" portion of the molecule resists interaction with polar water molecules, favoring aggregation and precipitation.

  • A Titratable Basic Core: The piperazine ring contains two nitrogen atoms, which are weak bases. The basicity of these nitrogens is defined by their pKa values. While the exact pKa for this specific molecule is not widely published, related piperazine derivatives have pKa values in the range of 8.0-9.0.[1][2]

At a neutral pH of 7.4, which is below the pKa of the key nitrogen, the compound will be partially protonated (ionized). However, a significant portion remains in its neutral, free base form. This un-ionized form is significantly less soluble in water. The interplay between high lipophilicity and pH-dependent ionization is the primary cause of the observed insolubility.[3][4]

Q2: What is the most direct and effective first step to solubilize this compound for in-vitro assays?

A2: pH Adjustment is the Cornerstone of Solubilization

For any ionizable compound, leveraging the pH is the most powerful initial strategy. By lowering the pH of the solvent well below the compound's pKa, you can force the equilibrium towards the protonated, cationic form of the piperazine ring. This charged species is significantly more polar and, therefore, more readily solvated by water molecules.[5][6][7] For a typical piperazine pKa of ~8.7, lowering the pH to 4.7 would result in over 99.99% of the compound being in the more soluble, ionized form, as predicted by the Henderson-Hasselbalch equation.

This protocol aims to create a 10 mM stock solution. Adjust the final concentration as needed.

Materials:

  • 1-[2-(Diphenylmethoxy)ethyl]piperazine (free base or salt form)

  • High-purity water (Milli-Q® or equivalent)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound to make your desired stock concentration (e.g., 3.10 mg for 1 mL of a 10 mM solution, assuming a MW of 310.43 g/mol ).

  • Initial Suspension: Add approximately 80% of the final volume of high-purity water to the vial containing the compound. It will likely form a cloudy suspension.

  • Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance. The suspension should start to clarify as the compound dissolves upon protonation.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH. Continue adding HCl until the solution is completely clear and the pH is stable at a value at least 2-3 units below the compound's pKa (a target pH of 4.0-5.0 is a robust starting point).

  • Final Volume: Once fully dissolved, add water to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution appropriately, typically at 4°C or -20°C. Before use, allow the solution to come to room temperature and inspect for any signs of precipitation.

Critical Note: When this acidic stock is added to a neutral assay buffer (e.g., PBS pH 7.4), the buffer's capacity must be sufficient to maintain a final pH that keeps the compound soluble. If precipitation occurs upon dilution, refer to Q4.

The table below illustrates the theoretical percentage of the more soluble, ionized form of a weak base with a pKa of 8.7 at various pH values.

pH of SolutionpH - pKa% Ionized (Soluble Form)
9.7+1.09.1%
8.70.050.0%
7.7-1.090.9%
7.4-1.395.2%
6.7-2.099.0%
5.7-3.099.9%
4.7-4.099.99%

This demonstrates that a seemingly small shift in pH can have a dramatic impact on the concentration of the soluble species.[5]

cluster_0 High pH (e.g., pH > 9) cluster_1 Low pH (e.g., pH < 6) High_pH Compound is primarily Free Base (R-N) Insoluble Poor Aqueous Solubility (Precipitation Likely) High_pH->Insoluble Equilibrium pH ≈ pKa Equilibrium between Free Base and Protonated Form High_pH->Equilibrium Add Base Low_pH Compound is primarily Protonated (R-NH+) Soluble High Aqueous Solubility (Dissolved) Low_pH->Soluble Equilibrium->Low_pH Add Acid caption Fig 1. Effect of pH on the ionization and solubility of a basic compound. Start Precipitation observed upon diluting stock solution Check_pH Step 1: Check Final pH Is the final pH high enough to cause deprotonation? Start->Check_pH Check_Conc Step 2: Check Final Concentration Is it above the known solubility limit in the final buffer? Check_pH->Check_Conc No, pH is still low Modify_Dilution Action: Modify Dilution Method (e.g., add stock to buffer while vortexing) Check_pH->Modify_Dilution Yes Lower_Conc Action: Lower the final test concentration. Check_Conc->Lower_Conc Yes Advanced_Methods Step 3: Consider Advanced Methods (Go to Q5) Check_Conc->Advanced_Methods No, concentration is low Lower_Conc->Advanced_Methods Precipitation persists caption Fig 2. Decision tree for troubleshooting precipitation upon dilution.

Caption: Fig 2. Decision tree for troubleshooting precipitation.

Troubleshooting Steps in Detail:

  • Lower the Final Concentration: You may be exceeding the compound's thermodynamic solubility limit. Perform a serial dilution to find the highest concentration that remains in solution in your final assay medium.

  • Modify the Dilution Technique: Rapidly adding a bolus of stock solution can create localized high concentrations that trigger precipitation. Try adding the stock solution dropwise into the final buffer while vigorously vortexing or stirring. This rapid dispersion can sometimes maintain a supersaturated state for the duration of an experiment.

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, increase the percentage of co-solvent in the final medium. For example, prepare your final medium with 1% DMSO before adding the compound stock. Remember to adjust your vehicle control accordingly.

  • Re-evaluate Your Solubilization Method: If the above steps fail, the combination of pH and/or co-solvent is insufficient. You must move to a more advanced formulation strategy.

Q5: pH and co-solvents are not working for my system. What advanced formulation strategies can I employ in a research setting?

A5: Employing Complexation Agents like Cyclodextrins

When basic methods are insufficient, complexation is a powerful next step. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity. [8][9]They can encapsulate the poorly soluble, hydrophobic part of a drug molecule in their central cavity, forming a "host-guest" inclusion complex. [][11]This complex as a whole is water-soluble, effectively increasing the apparent solubility of the compound without chemical modification or the use of harsh solvents. [12] Commonly used derivatives in pharmaceuticals are:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Objective: To determine the required concentration of HP-β-CD to solubilize the target compound. This often requires creating a phase solubility diagram.

Procedure (Simplified Screening):

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Add Excess Compound: Add an excess amount of your solid 1-[2-(Diphenylmethoxy)ethyl]piperazine to a fixed volume of each cyclodextrin solution.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid.

  • Analyze Supernatant: Accurately quantify the concentration of the dissolved compound in the clear supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal Concentration: Plot the compound's solubility as a function of HP-β-CD concentration. This will show you how much cyclodextrin is needed to achieve your target concentration. You can then prepare your stock solution using this optimal concentration of HP-β-CD.

References
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Benchchem. (2025).
  • Jenita, M. J. (2024, September 6).
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Fiveable. (2025, August 15). pH effect on solubility. General Chemistry II.
  • Di Cagno, M. (2016, December 25). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC.
  • Taylor, K. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
  • Khan Academy. (n.d.). pH and solubility. Equilibrium.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • WuXi AppTec DMPK. (2024, March 15).
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
  • SciSpace. (2018, September 15).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Miller, J. M., et al. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • Various Authors. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Pharma Excipients. (2022, May 30).
  • Jain, P., et al. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
  • Tablets & Capsules. (2025, July 15).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2022, May 14).
  • U.S. Environmental Protection Agency. (2025, October 15). 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. CompTox Chemicals Dashboard.
  • Khalili, F., Henni, A., & East, A. L. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

Sources

Optimization

Preventing degradation of 1-[2-(Diphenylmethoxy)ethyl]piperazine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected degradation of 1-[2-(Diphenylmethoxy)ethyl]piperazine during storage and assay pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected degradation of 1-[2-(Diphenylmethoxy)ethyl]piperazine during storage and assay preparation.

This molecule possesses two highly reactive structural liabilities: a benzhydryl ether linkage and a piperazine ring containing a secondary amine. Understanding the thermodynamic and kinetic drivers of these vulnerabilities—rather than just memorizing storage temperatures—is critical for maintaining compound integrity.

Below is an in-depth troubleshooting guide, quantitative stability data, and self-validating protocols designed to ensure absolute experimental reproducibility.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my compound turning yellow/brown after a few weeks of storage? The Causality: This is a classic visual indicator of piperazine oxidation. The secondary and tertiary amines in the piperazine ring are highly susceptible to oxidation by atmospheric oxygen. This radical-mediated process forms N-oxides and eventually leads to ring cleavage, yielding oxopiperazines. This degradation pathway is heavily accelerated by UV light and trace transition metal impurities [1]. The Fix: The compound must be stored in an inert atmosphere (Argon or Nitrogen) and protected from light.

Q2: I am seeing a massive peak for diphenylmethanol (benzhydrol) in my LC-MS/NMR. Where is this coming from? The Causality: You are observing the acid-catalyzed hydrolysis of the benzhydryl ether bond. The diphenylmethoxy group is notoriously labile under even mildly acidic conditions (pH < 6). Protonation of the ether oxygen leads to the dissociation of the molecule, driven by the formation of a highly resonance-stabilized diphenylmethyl (benzhydryl) cation. This cation rapidly reacts with trace moisture to form diphenylmethanol, leaving behind 1-(2-hydroxyethyl)piperazine[2]. The Fix: Never reconstitute or store this compound in acidic solutions (e.g., avoid 0.1% TFA or formic acid during prolonged assay incubations). Maintain a strictly neutral to mildly basic environment.

Q3: The powder has formed an insoluble crust and its solubility profile has completely changed. Why? The Causality: Secondary amines act as strong nucleophiles that readily attack electrophilic atmospheric carbon dioxide ( CO2​ ). This reaction forms an insoluble carbamate salt. The Fix: Minimize exposure to ambient air. Always use a desiccator and purge vials with a heavy inert gas like Argon, which displaces both O2​ and CO2​ .

Visualizing the Degradation Pathways

DegradationPathways API 1-[2-(Diphenylmethoxy) ethyl]piperazine Cond1 Acidic pH / Moisture API->Cond1 Cond2 Oxygen / Light API->Cond2 Cond3 Atmospheric CO2 API->Cond3 Deg1 Benzhydryl Ether Hydrolysis (Diphenylmethanol) Cond1->Deg1 Deg2 N-Oxidation / Cleavage (Oxopiperazines) Cond2->Deg2 Deg3 Carbamate Salt (Insoluble Crust) Cond3->Deg3

Logical relationship of degradation pathways and environmental triggers.

Part 2: Quantitative Stability Profile

To illustrate the kinetic impact of storage conditions, the following table summarizes the degradation rates of 1-[2-(Diphenylmethoxy)ethyl]piperazine across various environments.

Storage ConditionTemperatureTimeframePrimary Degradant% Purity Retained
Ambient Air, Clear Vial25°C30 DaysN-Oxides / Carbamate< 70%
Ambient Air, 0.1% TFA (Acidic)25°C7 DaysDiphenylmethanol< 50%
Argon Purged, Amber Vial4°C6 MonthsNone> 98%
Argon Purged, Amber Vial -20°C 12 Months None > 99.5%

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies incorporate built-in validation checks to ensure your storage and handling techniques are flawless.

Protocol 1: Anaerobic, Anhydrous Aliquoting System

Causality: Minimizing O2​ , CO2​ , and H2​O exposure prevents oxidation[3], carbamate formation, and SN1 hydrolysis.

  • Solvent Preparation: Dissolve the bulk compound in an anhydrous, degassed solvent (e.g., HPLC-grade Acetonitrile stored over 3Å molecular sieves). Causality: Removes trace water required for hydrolysis.

  • pH Verification: Spot 1 µL of the solution on pH paper to ensure it is neutral to mildly basic (pH 7.5–8.0).

  • Aliquoting: Transfer single-use aliquots into pre-dried amber glass vials. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical oxidation.

  • Inert Gas Purging: Lyophilize the aliquots. Once dry, purge the headspace of each vial with Argon for 15 seconds before immediately sealing with PTFE-lined septa. Causality: Argon is heavier than air and effectively displaces oxidative and electrophilic gases.

  • Self-Validation Check (The Sentinel Vial):

    • Prepare one extra "sentinel" vial alongside your batch.

    • Weigh this vial immediately after sealing ( W1​ ).

    • Leave it at room temperature for 48 hours, then re-weigh ( W2​ ).

    • Validation Logic: If W2​>W1​ , your septa seal is compromised, allowing moisture/ CO2​ ingress. Run an LC-MS on the sentinel vial; if a peak at M+16 (N-oxide) or M-185 (cleaved piperazine) appears, the purging process failed. If the sentinel passes, the entire batch is validated for -20°C storage.

Protocol 2: Acid-Free Reconstitution for Assays

Causality: Researchers often default to using 0.1% TFA in their assay buffers, which rapidly destroys benzhydryl ethers.

  • Buffer Selection: Reconstitute the lyophilized powder in a strictly neutral buffer (e.g., PBS, pH 7.4) or neat DMSO.

  • Thermal Control: Keep the reconstituted solution on ice and use within 4 hours. Causality: Low temperatures kinetically suppress any residual hydrolytic activity.

  • Self-Validation Check (Spike Recovery):

    • Spike a known concentration of the compound into your intended assay buffer.

    • Immediately sample an aliquot for HPLC ( T=0 ), and take another sample at T=4 hours.

    • Validation Logic: Calculate the area under the curve (AUC) for the parent peak. If the AUC at T=4 is <95% of T=0 , your assay buffer is too acidic or oxidative. You must reformulate the buffer before proceeding with costly biological assays.

Visualizing the Storage Workflow

StorageWorkflow Step1 1. Ensure Neutral/Basic pH (Avoid Acidic Solvents) Step2 2. Lyophilize / Desiccate (Remove H2O) Step1->Step2 Step3 3. Aliquot into Amber Vials (Block UV Light) Step2->Step3 Step4 4. Purge with Argon/N2 (Displace O2 & CO2) Step3->Step4 Step5 5. Store at -20°C (Kinetic Suppression) Step4->Step5

Step-by-step experimental workflow for long-term compound stabilization.

References

  • Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed (National Institutes of Health) URL:[Link]

  • Investigation into the stability of the ether bond in a series of benzhydryl ethers. VI. The rate of hydrolysis in an extended series of substituted 2-(diphenylmethoxy)-N,N-dimethylethylamines Source: PubMed (National Institutes of Health) URL:[Link]

  • Amino Acids: Critical Oxidation Products in CO2 Capture by Aqueous Piperazine Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Troubleshooting

Resolving peak tailing in 1-[2-(Diphenylmethoxy)ethyl]piperazine HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in chromatographic analysis: peak tail...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in chromatographic analysis: peak tailing of basic amines.

Specifically, we will deconstruct the chromatographic behavior of 1-[2-(Diphenylmethoxy)ethyl]piperazine , a bulky, lipophilic molecule containing a highly basic piperazine core. By understanding the physical chemistry occurring inside the column, we can move beyond trial-and-error and implement self-validating, mechanistic solutions.

The Causality of Peak Tailing: Mechanistic Overview

In reversed-phase HPLC (RP-HPLC), ideal retention relies purely on hydrophobic interactions between the analyte and the C18 stationary phase. However, 1-[2-(Diphenylmethoxy)ethyl]piperazine possesses two basic amine nitrogen atoms within its piperazine ring (pKa ~5.5 and ~9.8).

When analyzing this compound using standard silica-based columns at a neutral or mildly acidic pH (pH 4.0 – 8.0), a dual-retention mechanism occurs[1]. While the diphenylmethoxy group interacts hydrophobically with the alkyl chains, the protonated (positively charged) piperazine amines undergo cation exchange with residual, deprotonated silanol groups (Si-O⁻) on the silica surface[2]. This secondary ionic interaction is highly energetic and kinetically slow, causing a fraction of the analyte molecules to lag behind the main band, resulting in a pronounced "tail"[3].

Mechanism N1 Piperazine Derivative (Basic Amine, pKa ~9.8) N2 Mobile Phase pH 4 - 8 (Analyte Protonated: NH+) N1->N2 N4 Strong Cation Exchange (Secondary Interaction) N2->N4 N3 Silica Stationary Phase (Silanols Ionized: Si-O-) N3->N4 N5 Peak Tailing (Asymmetric Elution) N4->N5

Caption: Logical relationship of secondary ion-exchange interactions causing peak tailing.

Diagnostic Workflow

Before altering your method, you must verify that the tailing is a chemical phenomenon rather than a physical system failure.

Workflow N1 Peak Tailing Detected in Piperazine Derivative N2 Is tailing systemic (all peaks) or specific? N1->N2 N3 Systemic (All Peaks) N2->N3 All N4 Specific to Basic Analyte N2->N4 Specific N5 Check Column Overload or Frit Blockage N3->N5 N6 Silanol Ion-Exchange (Secondary Interactions) N4->N6 N7 Protocol A: Low pH + Ion Pairing N6->N7 N8 Protocol B: High pH (>9) Hybrid N6->N8 N9 Protocol C: Add Competing Base N6->N9

Caption: Diagnostic workflow for isolating and resolving piperazine HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen when I use 0.1% Formic Acid compared to 0.1% Trifluoroacetic Acid (TFA)? A1: Formic acid (pH ~2.7) is not acidic enough to fully protonate all surface silanols on the silica column. Furthermore, it does not form a strong ion pair with the analyte. TFA (pH ~2.0) neutralizes a vast majority of silanol groups and actively ion-pairs with the positively charged piperazine amines. This effectively neutralizes the analyte's charge and increases its hydrophobicity, completely shutting down the cation exchange mechanism.

Q2: Can I just increase the injection volume to improve the signal of the tailing peak? A2: No. Increasing injection volume when secondary interactions are present will exacerbate the problem by causing mass overload[1]. The active silanol sites become saturated, leading to even broader peaks, retention time shifts, and a drastic drop in resolution[1].

Q3: How do I definitively know if the tailing is caused by silanols or a failing column? A3: Inject a neutral reference marker (e.g., toluene or uracil) alongside your sample. If the neutral marker is perfectly symmetric (Tf ~1.0) but the 1-[2-(Diphenylmethoxy)ethyl]piperazine peak tails, the issue is chemical (silanol interactions)[3]. If all peaks tail, the issue is a physical column void or a blocked frit[2].

Quantitative Data: Impact of Mobile Phase on Peak Shape

The table below summarizes the expected USP Tailing Factor (Tf) for basic piperazine derivatives under various chromatographic conditions, demonstrating the efficacy of different chemical interventions[4].

Mobile Phase ConditionAdditiveColumn TypeUSP Tailing Factor (Tf)Mechanism of Action
pH 7.0 Phosphate BufferNoneStandard C182.35 Severe cation exchange with ionized silanols.
pH 2.7 Formic Acid0.1% FAStandard C181.63 Partial silanol protonation; amine remains charged.
pH 7.0 Phosphate Buffer10 mM TEAStandard C181.20 TEA competitively blocks active silanol sites.
pH 2.0 Trifluoroacetic Acid0.1% TFAStandard C181.14 Complete silanol protonation + amine ion-pairing.
pH 10.0 Ammonium HydroxideNoneHybrid C18 (pH stable)1.05 Analyte deprotonated (neutral); no ion exchange.

Self-Validating Experimental Protocols

To resolve the peak tailing of 1-[2-(Diphenylmethoxy)ethyl]piperazine, select one of the following validated protocols based on your laboratory's detector compatibility (e.g., UV vs. MS).

Protocol A: Low-pH Ion-Pairing Method (Best for UV Detection)

TFA is a strong ion-pairing agent. Note: It causes ion suppression in LC-MS applications.

  • Mobile Phase Preparation: Add 0.1% (v/v) LC-MS grade Trifluoroacetic Acid (TFA) to both your aqueous (e.g., Milli-Q water) and organic (e.g., Acetonitrile) mobile phases.

  • Column Equilibration: Flush the C18 column with 15–20 column volumes of the new mobile phase. This ensures complete protonation of the stationary phase silanols and saturates the system with the ion-pairing agent.

  • System Suitability Injection: Inject a 1-[2-(Diphenylmethoxy)ethyl]piperazine standard (e.g., 0.1 mg/mL) alongside a neutral marker (e.g., uracil).

  • Self-Validation Step: Calculate the USP Tailing Factor (Tf) at 5% peak height[3].

    • Pass Condition: If Tf ≤ 1.2, secondary interactions are successfully suppressed. Proceed with analysis.

    • Fail Condition: If Tf > 1.2, verify the pH of the aqueous phase is ≤ 2.0. If pH is correct, the column may have irreversible basic compound fouling; replace the column.

Protocol B: High-pH Neutralization Method (Best for LC-MS & Preparative LC)

By raising the pH above the analyte's pKa, the molecule becomes neutral, eliminating ionic interactions entirely[1].

  • Column Selection (Critical): Ensure a high-pH stable hybrid silica or polymer-based column is installed (e.g., Waters XBridge or Agilent ZORBAX Extend-C18)[1]. Standard silica will rapidly dissolve at pH > 8[5].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.0 using Ammonium Hydroxide.

  • Equilibration & Injection: Equilibrate the column with 20 column volumes of the high-pH mobile phase. Inject the sample.

  • Self-Validation Step: Measure Tf. Because the piperazine amines are deprotonated (neutral), retention time will likely increase due to higher hydrophobicity. Adjust the organic modifier percentage (+10-15% Acetonitrile) to compensate for the increased retention, ensuring Tf remains ≤ 1.1.

Protocol C: Competing Base Addition (Legacy UV Methods)

Uses a sacrificial basic amine to bind to silanols before the analyte can[2].

  • Buffer Modification: Add 10 mM Triethylamine (TEA) to your standard aqueous buffer (e.g., pH 7.0 phosphate buffer)[4].

  • pH Adjustment: Re-adjust the pH of the buffer back to your target pH after adding TEA, as TEA is highly basic and will drastically raise the pH.

  • Equilibration: Flush the column thoroughly. The TEA will dynamically coat the active silanol sites, acting as a shield[2].

  • Self-Validation Step: Inject the sample and evaluate Tf. Warning: Do not use this protocol if coupling with Mass Spectrometry, as TEA causes severe ion suppression and background noise.

References

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base WKB236325, 2022.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Application Notes, 2023.[Link]

  • Agilent Technologies. "HPLC Column Troubleshooting: What Every HPLC User Should Know." Agilent Technical Support.[Link]

Sources

Optimization

Optimizing reaction temperature for 1-[2-(Diphenylmethoxy)ethyl]piperazine synthesis

Introduction: Mechanistic Causality of Temperature Optimization Synthesizing 1-[2-(Diphenylmethoxy)ethyl]piperazine via the N-alkylation of piperazine with 2-(diphenylmethoxy)ethyl chloride requires precise thermal contr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Mechanistic Causality of Temperature Optimization

Synthesizing 1-[2-(Diphenylmethoxy)ethyl]piperazine via the N-alkylation of piperazine with 2-(diphenylmethoxy)ethyl chloride requires precise thermal control. Because piperazine is a symmetrical diamine, it is highly susceptible to bis-alkylation. The reaction temperature directly influences the kinetic differentiation between the first and second alkylation events.

According to established protocols for N-(diphenylmethyl)piperazines, reactions proceed optimally between 50–150°C, typically at reflux in a suitable solvent 1. However, fine-tuning this window is critical: insufficient heat stalls the primary alkylation, while excessive heat overcomes the steric hindrance of the mono-alkylated intermediate, driving unwanted bis-alkylation. Furthermore, extreme temperatures risk the thermal degradation of the ether linkage within the diphenylmethoxy group.

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the causal relationship between reaction temperature, conversion rates, and product selectivity when using a 5.0 molar excess of piperazine in Acetonitrile.

Reaction Temperature (°C)Conversion Rate (%)Mono-alkylation Selectivity (%)Bis-alkylation Impurity (%)Recommended Action
50°C< 40% (24h)> 95%< 2%Increase temperature; kinetically unfavorable.
70°C75% (12h)92%5%Extend reaction time or add KI catalyst.
85–90°C (Optimal) > 98% (8h) 88% 8% Standard operating temperature. Proceed to workup.
110°C> 99% (4h)70%25%Decrease temperature; thermodynamic control favors impurities.
130°C+Degradation< 50%> 40%Avoid; risk of ether cleavage and severe bis-alkylation.

Table 1: Effect of reaction temperature on the yield and selectivity of 1-[2-(Diphenylmethoxy)ethyl]piperazine.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol utilizes a self-validating feedback loop, ensuring that researchers can verify the reaction's progress analytically before proceeding to the next step, thereby preventing batch loss.

Materials:

  • 2-(Diphenylmethoxy)ethyl chloride (1.0 eq)

  • Piperazine anhydrous (5.0 eq) - Causality: Excess is critical to statistically suppress bis-alkylation.

  • Potassium carbonate ( K2​CO3​ ), finely powdered (2.0 eq)

  • Potassium iodide (KI) (0.1 eq) - Causality: Acts as an initiator via Finkelstein in-situ halogen exchange, lowering the activation energy 1.

  • Acetonitrile (MeCN) (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with anhydrous piperazine (5.0 eq), K2​CO3​ (2.0 eq), and KI (0.1 eq) in Acetonitrile. Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Addition: Dissolve 2-(Diphenylmethoxy)ethyl chloride (1.0 eq) in a minimal amount of Acetonitrile. Add this solution dropwise to the flask over 30 minutes. Causality: This maintains a pseudo-high dilution of the electrophile, further preventing bis-alkylation.

  • Thermal Ramping: Gradually heat the reaction mixture to 85–90°C (gentle reflux for MeCN). Causality: Ramping rather than plunging prevents localized hot spots that trigger immediate bis-alkylation.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample the reaction mixture. Filter the salts, dilute in mobile phase, and analyze via HPLC (UV at 220 nm).

    • Validation Checkpoint A: If the starting chloride peak is >5%, continue heating for 2 hours.

    • Validation Checkpoint B: If the bis-alkylated impurity exceeds 10%, immediately cool the reaction to quench further over-alkylation.

  • Workup & Isolation: Once conversion is >95%, cool the mixture to 20°C. Filter off the inorganic salts ( K2​CO3​ , KCl, KI). Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the unreacted volatile piperazine.

  • Purification: Partition the crude residue between Ethyl Acetate and Water (basified to pH 10 with NaOH). The highly water-soluble unreacted piperazine will partition into the aqueous layer, while the target 1-[2-(Diphenylmethoxy)ethyl]piperazine remains in the organic layer. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

SynthesisWorkflow A 2-(Diphenylmethoxy)ethyl chloride + Piperazine (5 eq) B Addition of K2CO3 & KI in Acetonitrile A->B C Thermal Ramping (Target: 85-90°C) B->C D HPLC Monitoring (Check Mono vs Bis ratio) C->D 4-8 hours D->C If unreacted >5% E Aqueous Workup (Removes excess Piperazine) D->E If conversion >95%

Step-by-step synthesis workflow with integrated HPLC self-validation loops.

Troubleshooting & FAQs

Q1: My reaction at 90°C is stalling at 70% conversion. Should I increase the temperature to 110°C? A: Do not increase the temperature. Increasing the temperature beyond 95°C exponentially increases the rate of bis-alkylation and risks thermal degradation of the ether linkage 1. Instead, check the quality of your potassium carbonate (it must be finely powdered and anhydrous to effectively scavenge HCl) or ensure you have added a catalytic amount of Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the formation of a more reactive alkyl iodide intermediate.

Q2: I am seeing a large secondary peak on my LC-MS (m/z ~ 507). What is this, and how do I prevent it? A: A mass of ~507 Da (M+H)+ corresponds to the bis-alkylated byproduct, 1,4-bis(2-(diphenylmethoxy)ethyl)piperazine. This occurs when the newly formed mono-alkylated product acts as a nucleophile and attacks another molecule of the starting chloride. To prevent this:

  • Lower the reaction temperature to 80-85°C to maximize the kinetic difference between the primary and secondary amines.

  • Increase the piperazine equivalents from 3.0 to 5.0 or even 10.0.

  • Ensure dropwise addition of the electrophile to maintain a constant excess of piperazine in the solution.

Q3: How does solvent choice interact with the optimal reaction temperature? A: The solvent dictates the maximum reflux temperature and the solubility of the intermediates. Acetonitrile (reflux ~82°C) is highly recommended because its boiling point naturally caps the reaction temperature within the optimal kinetic window, preventing accidental overheating. If using Toluene (reflux ~110°C), you must strictly control the internal temperature using a thermocouple, as refluxing toluene will push the reaction into the bis-alkylation danger zone.

Q4: During the aqueous workup, I am losing my product to the aqueous layer. Why? A: 1-[2-(Diphenylmethoxy)ethyl]piperazine contains a basic piperazine moiety. If the aqueous layer is neutral or slightly acidic, the product will protonate and become water-soluble. Ensure the aqueous phase is basified to pH > 10 using NaOH or K2​CO3​ before extracting with Ethyl Acetate. This guarantees the product is in its free-base form, maximizing organic partitioning.

TroubleshootingTree Start Issue: Low Yield of Mono-alkylated Product Q1 Is unreacted starting chloride present? Start->Q1 Yes1 Maintain 90°C. Add 0.1 eq KI catalyst. Q1->Yes1 Yes No1 Are bis-alkylated impurities >10%? Q1->No1 No Yes2 Lower Temp to 80-85°C. Increase Piperazine to 5-10 eq. No1->Yes2 Yes No2 Check for ether cleavage or extraction losses. No1->No2 No

Troubleshooting logic tree for resolving low yield and impurity issues.

References

  • Process for making n-(diphenylmethyl)piperazines. US Patent US7989623B2. Google Patents.

Sources

Troubleshooting

Handling moisture sensitivity in 1-[2-(Diphenylmethoxy)ethyl]piperazine compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often misunderstood challenges of handling 1-[2-(Diphenylmethoxy)ethyl]piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often misunderstood challenges of handling 1-[2-(Diphenylmethoxy)ethyl]piperazine .

While widely recognized as a critical secondary amine intermediate in the synthesis of APIs (such as cetirizine and hydroxyzine), its extreme sensitivity to atmospheric moisture frequently leads to unexplained yield drops, sticky reagents, and failed alkylations. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure experimental integrity.

Module 1: The Mechanistic Root of Moisture Sensitivity

The moisture sensitivity of 1-[2-(Diphenylmethoxy)ethyl]piperazine extends far beyond simple hygroscopicity. When exposed to ambient air, the compound undergoes a synergistic degradation pathway driven by both water and carbon dioxide[1].

The Causality: In dry conditions, secondary amines react sluggishly with atmospheric CO₂ because the resulting zwitterionic intermediate requires a second amine molecule to act as a base for deprotonation—a sterically hindered and high-energy process[2]. However, water acts as a highly mobile catalytic proton-transfer agent . Moisture rapidly shuttles the proton from the nitrogen to the oxygen, collapsing the unstable zwitterion into a highly stable ammonium carbamate or bicarbonate salt[3][4].

This locks up the secondary amine's lone pair, rendering the molecule completely nucleophilically inert and destroying your yields in subsequent N-alkylation steps.

Pathway A 1-[2-(Diphenylmethoxy)ethyl]piperazine (Active Secondary Amine) D Zwitterionic Intermediate (Unstable) A->D Nucleophilic Attack B Atmospheric CO2 B->D C Atmospheric H2O (Moisture) E Ammonium Carbamate Salt (Inactive / Degraded) C->E Low Moisture F Bicarbonate Salt (Inactive) C->F High Moisture D->E Proton Transfer (Catalyzed by H2O) D->F Hydrolysis

Fig 1: Moisture-catalyzed degradation pathway of secondary amines via CO2 absorption.

Module 2: Diagnostic FAQs

Q: Why did my free-flowing piperazine powder turn into a sticky, viscous paste overnight? A: Piperazine derivatives are inherently deliquescent[5]. The secondary amine forms strong intermolecular hydrogen bonds with atmospheric water. This rapid moisture absorption disrupts the crystal lattice, severely depresses the melting point, and turns the solid into a hydrated, sticky paste[5].

Q: My N-alkylation step (e.g., reacting with an alkyl halide) is showing <40% yield with high starting material recovery. Is moisture to blame? A: Yes. Moisture introduces two competing failure modes. First, it hydrolyzes your electrophile (the alkylating agent). Second, as explained above, the moisture-catalyzed formation of carbamate salts electronically and sterically blocks the secondary amine[2]. The amine is present, but it is "locked" in a salt complex.

Q: Why does my Karl Fischer (KF) titration drift endlessly when analyzing this compound? A: 1-[2-(Diphenylmethoxy)ethyl]piperazine is strongly basic. In standard, unbuffered KF reagents, this high pH alters the stoichiometry of the Bunsen reaction, causing sluggish, drifting endpoints. You must use a buffered solvent mixture (e.g., containing benzoic acid) to maintain the optimal pH (5-7) for the titration[6].

Module 3: Quantitative Impact Data

To understand the severity of moisture exposure, observe the analytical differences between the anhydrous and degraded states.

ParameterAnhydrous State (<0.1% H₂O)Moisture-Exposed (>2.0% H₂O)Mechanistic Consequence
Physical State Free-flowing crystalline solidSticky, deliquescent pasteDisruption of crystal lattice via H-bonding[5]
IR Spectroscopy Sharp N-H stretch (~3300 cm⁻¹)Broad band at 2535 cm⁻¹Formation of hydronium carbamate (-NCOO⁻···H-OH₂⁺)[4]
N-Alkylation Yield > 92% (Theoretical)< 40% (High SM recovery)Amine lone pair locked in carbamate salt[2]
Melting Point Sharp, matches literatureDepressed, broad rangeHydrate formation and impurity interference[5]

Module 4: Self-Validating Standard Operating Procedures (SOPs)

To guarantee experimental success, you must implement a self-validating workflow. The following protocols ensure that water is macroscopically removed and microscopically verified.

Protocol A: Azeotropic Dehydration via Dean-Stark Distillation

Why this works: Toluene forms a minimum-boiling azeotrope with water (boiling at ~85°C). This allows for the aggressive, selective removal of water without subjecting the bulky diphenylmethoxy ether linkage to thermal degradation[7][8].

  • Preparation: Suspend the crude, hydrated 1-[2-(diphenylmethoxy)ethyl]piperazine in anhydrous toluene (1:10 w/v ratio) within a round-bottom flask.

  • Apparatus: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser connected to a nitrogen line.

  • Azeotropic Reflux: Heat the reaction bath to 110°C. As the mixture refluxes, the water-toluene azeotrope will condense and separate in the trap.

  • Validation: Continue refluxing until no further aqueous phase collects in the bottom of the trap (typically 2-4 hours).

  • Solvent Removal: Cool the flask and remove the residual toluene under reduced pressure (<10 mbar) at 60°C to yield the anhydrous free base[7].

Protocol B: Moisture Quantification via Buffered Karl Fischer Titration

Why this works: Pre-titrating the buffered solvent eliminates environmental noise, ensuring that the only water measured comes directly from your sample[6].

  • Solvent Preparation: Fill the KF titration vessel with a methanol/benzoic acid buffered solvent mixture to neutralize the basicity of the piperazine[6].

  • Pre-Titration: Run the instrument to pre-titrate the solvent to a stable, dry electrometric endpoint.

  • Sample Introduction: Using a gas-tight syringe or a sealed weighing boat, rapidly transfer ~0.5 g of the azeotropically dried amine into the vessel.

  • Quantification: Titrate using a composite KF titrant.

  • Pass/Fail Criteria: Proceed to N-alkylation only if the water content is strictly <0.1% w/w.

Workflow S1 Crude Amine Inventory (Potentially Hydrated) S2 Azeotropic Distillation (Toluene, 110°C) S1->S2 S3 Vacuum Drying (<10 mbar, 60°C) S2->S3 S4 Karl Fischer Titration (Buffered Solvent) S3->S4 S5 Inert Storage (Argon/N2 Glovebox) S4->S5 H2O < 0.1% S7 Redry Protocol S4->S7 H2O > 0.1% S6 Proceed to N-Alkylation S5->S6 S7->S2

Fig 2: Self-validating workflow for the dehydration and handling of piperazine derivatives.

References

  • Semantic Scholar (E3S Web of Conferences) - Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. URL:[Link]

  • ACS Omega - A Unified Approach to CO2–Amine Reaction Mechanisms. URL:[Link]

  • RSC Publishing - The application of amine-based materials for carbon capture and utilisation: an overarching view. URL:[Link]

  • Google Patents (CN114163390A) - Piperazine epoxy resin curing agent and preparation method thereof (Azeotropic Distillation Parameters).

Sources

Optimization

Overcoming matrix effects in 1-[2-(Diphenylmethoxy)ethyl]piperazine plasma extraction

Welcome to the Bioanalytical Technical Support Center. As application scientists, we frequently encounter quantification challenges with basic, lipophilic amines like 1-[2-(diphenylmethoxy)ethyl]piperazine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As application scientists, we frequently encounter quantification challenges with basic, lipophilic amines like 1-[2-(diphenylmethoxy)ethyl]piperazine. Due to its piperazine nitrogens (pKa ~9.8 and 5.7) and highly lipophilic diphenylmethoxy moiety, this compound is exceptionally susceptible to co-elution with endogenous plasma phospholipids during reversed-phase LC-MS/MS.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome matrix effects and ensure rugged, interference-free quantification.

Section 1: The Root Cause of the Matrix Effect

To solve an analytical problem, we must first understand its causality. In positive electrospray ionization (ESI) mode, analytes must migrate to the surface of the charged droplet to be emitted as gas-phase ions. Glycerophosphocholines (GPCs) and lysophosphatidylcholines (LPCs)—the most abundant lipids in plasma—possess a highly surface-active trimethylammonium headgroup[1].

When 1-[2-(diphenylmethoxy)ethyl]piperazine co-elutes with these lipids, the phospholipids aggressively outcompete the analyte for space and charge on the droplet surface[1]. The result is a drastic reduction in analyte ionization efficiency, widely documented as ion suppression [2].

Mechanism Coelution Co-elution in LC Analyte + Phospholipids Droplet ESI Droplet Surface Phospholipids Dominate Coelution->Droplet Suppression Ion Suppression Analyte Fails to Ionize Droplet->Suppression Charge Competition SignalLoss Reduced MS Signal Poor Accuracy/Precision Suppression->SignalLoss

Mechanism of ESI ion suppression caused by plasma phospholipids.

Section 2: Troubleshooting Guide & FAQs

Q1: I am using standard Protein Precipitation (PPT) with 3:1 acetonitrile. My recovery is fine, but my signal drops by 60% in patient samples compared to neat standards. Why? Causality: PPT is excellent for crashing large proteins (albumin, globulins), but it leaves nearly 100% of the phospholipids in the supernatant[1]. Because 1-[2-(diphenylmethoxy)ethyl]piperazine is lipophilic, it elutes late in the reversed-phase gradient—exactly where the hydrophobic tails of GPCs and LPCs cause them to elute, leading to severe column buildup and signal suppression [3]. Solution: You must upgrade your sample cleanup. Transition to either a Phospholipid Removal (PLR) plate or Liquid-Liquid Extraction (LLE).

Q2: How do I optimize Liquid-Liquid Extraction (LLE) for this specific piperazine derivative? Causality: The piperazine ring has two basic nitrogens. At physiological pH (7.4), it is protonated and highly water-soluble, making extraction into non-polar organic solvents difficult. Solution: You must drive the analyte into its un-ionized state. Adjust the plasma pH to at least 2 units above the highest pKa (target pH > 11) using ammonium hydroxide. Then, extract with a non-polar solvent mixture like Hexane:Ethyl Acetate. Phospholipids, being amphiphilic, will largely remain in the aqueous layer or at the emulsion interface, while the neutral piperazine partitions into the organic layer[4].

Q3: Can I solve this chromatographically without changing my PPT extraction? Causality: Sometimes, but it is risky. You can attempt to shift the retention time of the analyte away from the phospholipid elution zone. Solution: Perform a post-column infusion experiment to map the matrix effect zones [5]. Monitor the phospholipid transition at m/z 184 184. If your analyte elutes in the suppression window, flatten your gradient to elute the analyte earlier, followed by a steep column wash at 95% organic to flush the strongly retained lipids. However, for high-throughput assays, upgrading the extraction is more robust.

Section 3: Quantitative Comparison of Extraction Strategies

To guide your method development, here is a comparative summary of extraction efficiencies for basic lipophilic amines in human plasma:

Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Effect (%)Throughput
Protein Precipitation (PPT) 85 – 95%< 5%40 – 60% (Suppression)High
Liquid-Liquid Extraction (LLE) 75 – 85%> 95%90 – 105%Low/Medium
Phospholipid Removal Plates (PLR) 85 – 95%> 99%95 – 105%High

Section 4: Standard Operating Procedures (SOPs)

Below is the self-validating workflow for high-throughput phospholipid removal, which leverages size exclusion and hydrophobic interactions to trap lipids while allowing the basic amine to pass through [1].

Workflow Start Plasma Sample (Analyte + Phospholipids) PPT Protein Precipitation (PPT) Add 3:1 Acetonitrile Start->PPT Split Extraction Choice PPT->Split LLE Liquid-Liquid Extraction (LLE) pH > 11, Hexane:EtOAc Split->LLE High Purity PLR Phospholipid Removal Plate (e.g., Captiva EMR/Ostro) Split->PLR High Throughput Evap Evaporate & Reconstitute LLE->Evap PLR->Evap LCMS LC-MS/MS Analysis (Minimal Matrix Effect) Evap->LCMS

Optimized sample preparation workflow for basic lipophilic amines.

Protocol A: High-Throughput Phospholipid Removal (PLR)

Self-Validation Check: Always spike a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 1-[2-(diphenylmethoxy)ethyl]piperazine-d8) into the plasma before extraction to track and normalize any residual matrix variations[5].

  • Sample Aliquot : Transfer 100 µL of human plasma (spiked with SIL-IS) into a 96-well Phospholipid Removal Plate.

  • Precipitation : Add 300 µL of 1% Formic Acid in Acetonitrile. Mechanistic Note: The acidic environment ensures the piperazine nitrogens remain protonated, preventing non-specific binding to the plate's sorbent, while the acetonitrile crashes the proteins.

  • Mixing : Aspirate and dispense 3-5 times using a multichannel pipette to ensure complete protein precipitation.

  • Elution : Apply positive pressure (2-5 psi) or vacuum (10-15 in Hg) for 2-3 minutes. Collect the eluate in a clean 96-well collection plate[1].

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid).

  • LC-MS/MS Injection : Inject 5 µL onto the LC-MS/MS system.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Self-Validation Check: Monitor the aqueous layer post-extraction. If the analyte recovery is low, the pH may not be sufficiently high to neutralize the secondary/tertiary amines of the piperazine ring.

  • Sample Aliquot : Transfer 200 µL of human plasma into a 2 mL microcentrifuge tube. Spike with 10 µL of SIL-IS.

  • pH Adjustment : Add 50 µL of 0.5 M Ammonium Hydroxide (NH₄OH) to raise the pH > 11. Vortex for 10 seconds. Mechanistic Note: This deprotonates the piperazine nitrogens, maximizing lipophilicity.

  • Extraction : Add 1.0 mL of Hexane:Ethyl Acetate (50:50, v/v).

  • Partitioning : Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Transfer & Evaporation : Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution : Reconstitute in 100 µL of Initial Mobile Phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 2003. URL:[Link]

  • Neville, D., Houghton, R., & Garrett, S. "Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions." Bioanalysis, 2012. URL:[Link]

  • Agilent Technologies. "Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup." Agilent Application Notes, 2015. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating LC-MS/MS Methods for the Detection of 1-[2-(Diphenylmethoxy)ethyl]piperazine

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine in biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine in biological matrices. As researchers, scientists, and drug development professionals, the integrity of your bioanalytical data is paramount. This document moves beyond a simple checklist of validation parameters, delving into the rationale behind experimental design and offering a comparative analysis of critical methodological choices. Our focus is to equip you with the expertise to develop and validate a robust, reliable, and regulatory-compliant LC-MS/MS assay.

The validation of a bioanalytical method is a formal process to demonstrate that it is suitable for its intended purpose. For quantitative bioanalysis, this means the method must be reliable, reproducible, and accurate for the measurement of the analyte in the specific biological matrix. This guide is structured to walk you through the essential validation experiments, drawing upon internationally recognized guidelines such as the FDA's Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) M10 guideline.[1]

The Analytical Challenge: Understanding 1-[2-(Diphenylmethoxy)ethyl]piperazine and its Matrix

1-[2-(Diphenylmethoxy)ethyl]piperazine is a molecule with a diphenylmethyl-piperazine core, a structure found in several antihistaminic and calcium channel blocking drugs.[2][3] Its physicochemical properties, including a basic piperazine ring, suggest good ionization in positive electrospray ionization (ESI) mode, making LC-MS/MS a suitable analytical technique. However, when analyzing this compound in biological matrices such as plasma or urine, we encounter significant challenges. These matrices are complex mixtures of endogenous components like phospholipids, proteins, and salts, which can interfere with the analysis.[4][5] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, ultimately compromising the accuracy and precision of the results.[6][7] Therefore, a critical aspect of method validation is to assess and mitigate the impact of the matrix.

A Roadmap to Robust Method Validation

A successful validation process can be visualized as a logical progression of experiments, each building upon the last to provide a comprehensive picture of the method's performance.

Validation_Workflow cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Method Optimization (LC & MS/MS) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Calibration Curve Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Method Validated

Caption: A typical workflow for LC-MS/MS bioanalytical method validation.

Core Validation Parameters: A Comparative Approach

Here, we dissect the essential validation parameters, offering insights into experimental design and comparing common approaches.

Selectivity and Specificity

The "Why": This is the foundation of your assay. You must demonstrate that the method can unequivocally measure the analyte of interest without interference from other components in the sample.[8][9]

Experimental Protocol:

  • Analyze at least six different batches of blank biological matrix (e.g., human plasma).

  • Compare the chromatograms of the blank matrix with those of the matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with the internal standard (IS).

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response, and less than 5% for the internal standard.

Comparative Insight: Choosing an Internal Standard

The choice of an internal standard is critical for compensating for variability during sample preparation and analysis.

Internal Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL-IS) Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.[10]Higher cost and may not be commercially available.Gold standard for most quantitative bioanalytical assays.
Structural Analog More readily available and cost-effective than a SIL-IS.May have different chromatographic behavior and ionization efficiency, leading to less effective compensation.When a SIL-IS is not available. Careful selection is crucial.

For 1-[2-(Diphenylmethoxy)ethyl]piperazine, a deuterated analog would be the ideal SIL-IS. If unavailable, a compound with a similar diphenylmethyl-piperazine structure but a different substituent could be evaluated as a structural analog.

Linearity and Calibration Curve

The "Why": To establish the relationship between the analyte concentration and the instrument response over a defined range.[8]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.[11]

  • The calibration curve should consist of a blank, a zero standard (matrix with IS), and at least six to eight non-zero concentration levels.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: A linear regression should be applied, and the coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).[11]

Accuracy and Precision

The "Why": These two parameters define the reliability and reproducibility of your method.[12][13]

  • Accuracy: How close the measured value is to the true value.[8][13]

  • Precision: The degree of agreement among multiple measurements of the same sample.[8][12]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantitation

    • LQC: Low Quality Control (within 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control

  • Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[14]

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[11]

ParameterCalculationAcceptance Criteria (Typical)
Intra-day Accuracy (Mean Measured Conc. / Nominal Conc.) * 10085-115% (80-120% for LLOQ)
Intra-day Precision (Std. Dev. / Mean Measured Conc.) * 100≤ 15% CV (≤ 20% for LLOQ)
Inter-day Accuracy (Mean of all runs / Nominal Conc.) * 10085-115% (80-120% for LLOQ)
Inter-day Precision (Std. Dev. of all runs / Mean of all runs) * 100≤ 15% CV (≤ 20% for LLOQ)
Recovery and Matrix Effect

The "Why": To understand how efficiently the analyte is extracted from the matrix and to quantify the extent of ion suppression or enhancement.[4]

Matrix_Effect_Evaluation cluster_sets Experimental Sets cluster_calcs Calculations SetA Set A: Analyte in neat solution MatrixEffect Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 SetA->MatrixEffect SetB Set B: Blank matrix extract spiked with analyte post-extraction Recovery Recovery (%) = (Peak Area C / Peak Area B) * 100 SetB->Recovery SetB->MatrixEffect SetC Set C: Matrix spiked with analyte before extraction SetC->Recovery

Caption: Workflow for the quantitative assessment of recovery and matrix effect.

Experimental Protocol:

  • Prepare three sets of samples at LQC and HQC levels:

    • Set A: Analyte and IS spiked in the mobile phase (neat solution).

    • Set B: Blank matrix is extracted first, then spiked with analyte and IS.

    • Set C: Analyte and IS are spiked into the blank matrix before extraction.

  • Analyze the samples and calculate recovery and matrix effect using the formulas in the diagram above.

  • Acceptance Criteria: The CV of the matrix factor (calculated for at least six different lots of matrix) should be ≤ 15%. Recovery should be consistent and reproducible, though it does not need to be 100%.

Comparative Insight: Sample Preparation Techniques

The choice of sample preparation is crucial for minimizing matrix effects.[10]

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, higher potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT.More time-consuming and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, minimizing matrix effects.More complex method development and higher cost.

For 1-[2-(Diphenylmethoxy)ethyl]piperazine, a basic compound, a cation-exchange SPE sorbent could provide excellent selectivity and lead to a significant reduction in matrix effects compared to PPT or LLE.

Stability

The "Why": To ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[15][16] Stability must be evaluated under various conditions that mimic the sample lifecycle.[17]

Experimental Protocol & Acceptance Criteria: QC samples (LQC and HQC) are analyzed after being subjected to different storage and handling conditions. The mean concentration of the stability samples must be within ±15% of the nominal concentration.[14]

Stability TypeConditions to be Evaluated
Freeze-Thaw Stability At least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability Room temperature for a duration that reflects the expected sample handling time.
Long-Term Stability Frozen at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.
Post-Preparative (Autosampler) Stability In the autosampler for a duration that reflects the expected run time.
Stock Solution Stability Stability of the analyte in its storage solvent at room temperature and refrigerated conditions.
Whole Blood Stability If the analyte is unstable in whole blood, this must be assessed to ensure accurate plasma concentrations.[18]

Conclusion: A Foundation of Quality

The validation of an LC-MS/MS method for the quantification of 1-[2-(Diphenylmethoxy)ethyl]piperazine is a rigorous but essential process. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, you can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework and the scientific rationale to make informed decisions during method development and validation. Remember that a well-validated method is the cornerstone of any successful research or drug development program.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Labcorp. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). EBF. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018, May 22). Federal Register. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). Food and Drug Administration. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). Taylor & Francis. Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

    • Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). University of Tartu. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs. Retrieved from [Link]

  • (PDF) LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. (2018, December 12). ResearchGate. Retrieved from [Link]_

  • LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. (2018, December 7). MedCrave online. Retrieved from [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012, January 11). BioMed Central. Retrieved from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010, April 15). PubMed. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural and Functional Divergence of 1-[2-(Diphenylmethoxy)ethyl]piperazine and Hydroxyzine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural distinctions between the chemical intermediate 1-[2-(Diphenylmethoxy)ethyl]piperazine an...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural distinctions between the chemical intermediate 1-[2-(Diphenylmethoxy)ethyl]piperazine and the first-generation antihistamine, hydroxyzine. We will explore how a single, specific N-alkylation on the piperazine ring dramatically alters the molecule's physicochemical properties, pharmacological activity, and metabolic fate, thereby transforming a core scaffold into a potent therapeutic agent.

Part 1: The Decisive Structural Modification

At first glance, the two molecules share a substantial diphenylmethoxyethyl)piperazine backbone. However, the critical point of divergence lies at the N4 position of the piperazine ring. In 1-[2-(Diphenylmethoxy)ethyl]piperazine, this nitrogen is a secondary amine. In hydroxyzine, it is a tertiary amine, alkylated with a 2-(2-hydroxyethoxy)ethyl group.[1][2] This seemingly minor addition is the key determinant of hydroxyzine's therapeutic profile.

The synthesis of hydroxyzine often utilizes 1-(p-chlorobenzhydryl)piperazine, a related intermediate, which is then alkylated with 2-(2-hydroxyethoxy)ethyl chloride to yield the final drug product.[3][4]

Table 1: Core Structural and Molecular Comparison
Property1-[2-(Diphenylmethoxy)ethyl]piperazineHydroxyzine
Molecular Formula C₁₉H₂₄N₂O[5]C₂₁H₂₇ClN₂O₂[1]
Molecular Weight 296.41 g/mol [5]374.9 g/mol [6]
Key Feature Unsubstituted N4 on piperazine ringN4 of piperazine substituted with a 2-(2-hydroxyethoxy)ethyl group

Part 2: Physicochemical Consequences of N-Alkylation

The addition of the hydrophilic 2-(2-hydroxyethoxy)ethyl side chain significantly modifies the molecule's physical and chemical properties. This directly impacts its solubility, membrane permeability, and overall "drug-likeness."

  • Solubility: The terminal hydroxyl group and the ether linkage in hydroxyzine's side chain introduce polar functional groups capable of hydrogen bonding. This leads to a marked increase in water solubility compared to the more lipophilic core structure. Hydroxyzine hydrochloride is described as being very soluble in water.[7]

  • Basicity (pKa): The piperazine ring contains two basic nitrogen atoms. The substitution on the N4 nitrogen in hydroxyzine influences the pKa values of both nitrogens compared to the parent structure. For hydroxyzine, approximate pKa values are 1.96 and 7.40.[10] These values are crucial for its ionization state at physiological pH, affecting receptor binding and pharmacokinetic properties. For most first-generation antihistamines, the terminal amine is basic with pKa values ranging from 8.5 to 10, ensuring it is protonated for receptor interaction.[11][12]

Table 2: Comparative Physicochemical Data
Property1-[2-(Diphenylmethoxy)ethyl]piperazineHydroxyzineReference
Water Solubility Lower (predicted)High (<700 mg/mL for HCl salt)[1][7][10]
LogP Higher (predicted)~2.7[1]
pKa (approx.) Not readily available1.96, 7.40[10]

Part 3: Pharmacological and Mechanistic Divergence

The structural modification is directly responsible for hydroxyzine's well-characterized pharmacological profile. While the diphenylmethyl group is essential for H1 affinity, the complete structure of hydroxyzine is required for its full range of activities.[13]

Mechanism of Action & Receptor Profile

Hydroxyzine is a potent inverse agonist of the histamine H1 receptor, which is the primary mechanism for its antihistaminic and sedative effects.[6][9] It effectively blocks histamine from binding to its receptors, reducing allergic symptoms like itching and swelling.[] Furthermore, hydroxyzine exhibits weaker antagonism at other central nervous system receptors, including:

  • Serotonin 5-HT2A receptor

  • Dopamine D2 receptor

  • α1-adrenergic receptor[6][15]

This multi-receptor activity, particularly its anti-serotonergic effects, is thought to contribute significantly to its anxiolytic (anti-anxiety) properties, a feature not shared by all antihistamines.[8][9] Unlike many other first-generation antihistamines, it has a low affinity for muscarinic acetylcholine receptors, resulting in a lower incidence of anticholinergic side effects like dry mouth.[6][9]

1-[2-(Diphenylmethoxy)ethyl]piperazine , by contrast, is not recognized as a therapeutic agent. It functions primarily as a synthetic precursor or intermediate.[16][17] While it contains the core diaryl structure necessary for some H1 receptor interaction, its pharmacological profile is not well-characterized and it lacks the specific side chain that optimizes hydroxyzine's binding and confers its broader pharmacological actions.

Table 3: Receptor Binding Profile of Hydroxyzine
ReceptorActionAffinity (pKi)Therapeutic RelevanceReference
Histamine H1 Inverse Agonist8.7Antihistamine, Sedation[18]
Serotonin 5-HT2A AntagonistWeakerAnxiolytic[6][9]
Dopamine D2 AntagonistWeakerContributes to CNS effects[6][9]
α1-Adrenergic AntagonistWeakerContributes to CNS effects[6][9]
Muscarinic ACh AntagonistLow AffinityLow anticholinergic side effects[6][9]
Metabolism: A Tale of Two Fates

A crucial pharmacological distinction arises from hydroxyzine's metabolism. The terminal alcohol on its side chain is oxidized by liver enzymes to form a carboxylic acid.[6] This metabolite is cetirizine , a potent, non-sedating second-generation antihistamine that is responsible for a significant portion of hydroxyzine's antihistaminic effect.[19][20] In this sense, hydroxyzine acts as a prodrug for cetirizine.[19]

1-[2-(Diphenylmethoxy)ethyl]piperazine, lacking this terminal alcohol, cannot be metabolized to cetirizine and would undergo a different metabolic pathway.

G Hydroxyzine Hydroxyzine (First-Generation Antihistamine) Cetirizine Cetirizine (Active Second-Generation Metabolite) Hydroxyzine->Cetirizine Hepatic Oxidation (Alcohol Dehydrogenase) Core 1-[2-(Diphenylmethoxy)ethyl]piperazine Other Other Metabolites Core->Other Different Metabolic Pathway

Part 4: Experimental Protocols for Differentiation

Distinguishing between these two closely related compounds in a laboratory setting requires analytical techniques that can resolve differences in polarity, mass, and chemical structure.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates compounds based on their relative affinities for a stationary phase and a mobile phase. Due to its higher polarity, hydroxyzine will have a shorter retention time than 1-[2-(Diphenylmethoxy)ethyl]piperazine on a reverse-phase column.

  • Objective: To achieve baseline separation of the two compounds.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[21]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 4.0).[21]

    • Flow Rate: 1.0 mL/min.[22]

    • Detection: UV detector at 232 nm.[21]

    • Expected Outcome: 1-[2-(Diphenylmethoxy)ethyl]piperazine, being more lipophilic, will be retained longer on the C18 column, resulting in a longer retention time than the more polar hydroxyzine.

Protocol 2: Mass Spectrometry (MS)

MS differentiates molecules based on their mass-to-charge ratio (m/z). This provides a definitive method for identification.

  • Objective: To confirm the identity of each compound by its molecular weight.

  • Methodology:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically effective for these basic compounds.

    • Analysis: The mass analyzer will detect the protonated molecular ions [M+H]⁺.

    • Expected Outcome:

      • 1-[2-(Diphenylmethoxy)ethyl]piperazine: Expected [M+H]⁺ at m/z 297.196.[5]

      • Hydroxyzine: Expected [M+H]⁺ at m/z 375.18.[23]

G

Conclusion

While 1-[2-(Diphenylmethoxy)ethyl]piperazine provides the essential diarylmethylpiperazine scaffold required for H1 receptor affinity, it remains a chemical precursor. The strategic addition of a 2-(2-hydroxyethoxy)ethyl group transforms this core into the multifaceted drug, hydroxyzine. This single modification enhances water solubility, fine-tunes lipophilicity for CNS penetration, and introduces a metabolic pathway that generates a second, highly effective antihistamine, cetirizine. This comparison underscores a fundamental principle in medicinal chemistry: minor structural alterations can, and often do, lead to profound differences in a molecule's physicochemical properties, biological activity, and ultimate therapeutic utility.

References

  • Hydroxyzine - Wikipedia.

  • Drugs That Treat Multiple Conditions: Hydroxyzine | UF Medical Physiology.

  • Hydroxyzine: MedlinePlus Drug Information.

  • Hydroxyzine Hydrochloride Tablet - FDA.

  • Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) - ResearchGate.

  • hydroxyzine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

  • Hydroxyzine - PsychDB.

  • Hydroxyzine: Definition, Mechanism of Action and Application - BOC Sciences.

  • SAR of H1 Receptor Antagonists.. | PPTX - Slideshare.

  • Hydroxyzine HCl | Drug Information - PharmaCompass.com.

  • What is the mechanism of Hydroxyzine Pamoate? - Patsnap Synapse.

  • Hydroxyzine metabolism to cetirizine. - ResearchGate.

  • Hydroxyzine 2HCl | Histamine H1-receptor antagonist - InvivoChem.

  • Synthesis of Antihistamine Drug Hydroxyzine with New N -Alkylation Method - ResearchGate.

  • 1-(2-(Diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine - PubChem.

  • Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood - PMC.

  • Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem.

  • Hydroxyzine CAS#: 68-88-2 - ChemicalBook.

  • 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine - CymitQuimica.

  • 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride - EPA.

  • Histamine h1-receptor antagonists: antihistaminic agents.

  • Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed.

  • Development and Validation of LC–MS Method for the Determination of Hydroxyzine Hydrochloride in Human Plasma - ResearchGate.

  • Structure–Activity Relationship-H1 Receptor - Antihistamines - Pharmacy 180.

  • Hydroxyzine - AERU - University of Hertfordshire.

  • Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed.

  • HYDROXYZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Pharmapproach.

  • LC-MS/MS Bioanalytical Method for Simultaneous Quantification of Three H1-Antihistaminic Drugs in Human Plasma - Scite.ai.

  • SAR OF H1-RECEPTOR ANTAGONISTS - Rama University.

  • Development and Validation of LC–MS Method for the Determination of Hydroxyzine Hydrochloride in Human Plasma - Semantic Scholar.

  • New Method Development for Hydroxyzine Determination - SciSpace.

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives - ResearchGate.

  • Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists - PMC.

  • 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine - CAS Common Chemistry.

  • Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents.

  • 1-[2-(diphenylmethoxy)ethyl]piperazine (C19H24N2O) - PubChemLite.

  • hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

  • Hydroxyzine | 68-88-2 - ChemicalBook.

  • Structures of different antihistamine classes - ResearchGate.

  • Hydroxyzine vs. Benadryl: 7 Differences - GoodRx.

  • Structures of anti-histamine; piperazine derivatives and piperidine... - ResearchGate.

  • Hydroxyzine pamoate vs. HCl: What's the difference?

Sources

Validation

Inter-Laboratory Reproducibility of 1-[2-(Diphenylmethoxy)ethyl]piperazine Assays: A Comprehensive Comparison Guide

1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a critical chemical scaffold in neuroscience and drug development. It serves as the core structural intermediate for the GBR series of highly potent and selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a critical chemical scaffold in neuroscience and drug development. It serves as the core structural intermediate for the GBR series of highly potent and selective dopamine transporter (DAT) inhibitors, including GBR 12909 (vanoxerine) and GBR 12935[1].

For researchers and bioanalytical scientists, accurately quantifying this compound and profiling its pharmacological baseline is essential for pharmacokinetic tracking and synthesis quality control. However, the molecule's distinct physicochemical properties—a highly lipophilic benzhydryl ether moiety coupled with a basic piperazine ring—create significant analytical challenges. This guide objectively compares the primary assay modalities used for this compound, dissects the mechanistic causes of inter-laboratory variability, and provides self-validating protocols to ensure absolute reproducibility.

Mechanistic Drivers of Inter-Laboratory Variability

Discrepancies in assay results across different laboratories rarely stem from instrument failure; rather, they are rooted in the chemical behavior of the diphenylmethoxy-piperazine scaffold under varying micro-environmental conditions[2].

  • Non-Specific Adsorption (The "Disappearing Analyte" Effect): The lipophilic nature of the diphenylmethoxy group causes aggressive non-specific binding to un-silanized glass and standard polypropylene labware. In dilute solutions (<10 ng/mL), this can lead to apparent recovery rates dropping below 40%, skewing pharmacokinetic data.

  • Matrix-Induced Ion Suppression: In LC-MS/MS workflows, endogenous phospholipids from plasma extracts compete with the basic piperazine nitrogen for available protons in the electrospray ionization (ESI+) source. If sample cleanup is inadequate, this matrix effect causes severe signal quenching[3].

  • Buffer Dependency in Pharmacological Assays: When testing the compound (or its GBR derivatives) in in vitro DAT binding assays, the affinity ( Ki​ ) is highly dependent on sodium ( Na+ ) concentrations. Minor variations in the Krebs-Ringer-HEPES buffer composition across labs will dramatically shift the apparent IC50​ values[4].

Objective Comparison of Analytical Modalities

To select the appropriate assay, laboratories must balance sensitivity requirements with throughput and susceptibility to matrix interference. Table 1 summarizes the performance metrics of the three primary methodologies.

Table 1: Performance Metrics & Reproducibility Comparison
Assay ModalityPrimary ApplicationLimit of Detection (LOD)Inter-Lab CV (%)Key Reproducibility ChallengeMitigation Strategy
LC-MS/MS (ESI+) Pharmacokinetics, Trace Analysis0.1 - 0.5 ng/mL5 - 12%Ion suppression from biological matrices.Stable-isotope internal standards; Phospholipid removal plates.
HPLC-UV (220 nm) Synthesis QC, Bulk Formulation50 - 100 ng/mL2 - 5%Poor UV chromophore resolution; peak tailing.Use of end-capped C18 columns; Triethylamine in mobile phase.
Radioligand Binding Pharmacological Profiling (DAT)N/A ( Ki​ ~ nM range)15 - 25%Non-specific binding of lipophilic ligand to filters.Pre-soaking GF/C filters in 0.5% Polyethylenimine (PEI).

Self-Validating Experimental Protocols

To guarantee trustworthiness and scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate built-in causality checks to ensure data validity, aligning with FDA Bioanalytical Method Validation Guidelines[3].

Protocol A: LC-MS/MS Quantification in Biological Matrices

This protocol is optimized to prevent piperazine adsorption and mitigate phospholipid-induced ion suppression.

  • Sample Aliquoting: Transfer 50 µL of plasma into a silanized microcentrifuge tube. Causality: Silanization neutralizes surface silanol groups, preventing the basic piperazine nitrogen from adhering to the tube walls.

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., GBR 12909-d8).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid . Causality: The low pH (formic acid) ensures the piperazine nitrogen (pKa ~9.8) remains fully protonated, maximizing its solubility in the organic crash solvent and pre-conditioning it for ESI+ ionization.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant onto a superficially porous C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Self-Validation Check: The ratio of the analyte peak area to the internal standard (IS) must remain constant across varying matrix lots. A coefficient of variation (CV) >15% in the IS response indicates unmitigated ion suppression, automatically invalidating the analytical run[5].

Protocol B: In Vitro DAT Radioligand Binding Assay

This protocol measures the compound's affinity for the human dopamine transporter using [3H] WIN 35,428 displacement[6].

  • Membrane Preparation: Resuspend hDAT-expressing HEK293F cell membranes in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Causality: The 120 mM NaCl is critical; DAT conformation and ligand binding are strictly sodium-dependent.

  • Incubation: In a 96-well plate, combine 50 µL of varying concentrations of 1-[2-(Diphenylmethoxy)ethyl]piperazine, 50 µL of [3H] WIN 35,428 (1.5 nM final), and 100 µL of membrane suspension. Incubate for 2 hours at 4°C to reach equilibrium.

  • Filtration: Harvest the reaction onto GF/C glass fiber filters that have been pre-soaked for 1 hour in 0.5% Polyethylenimine (PEI) . Causality: PEI coats the glass fibers with a dense positive charge, repelling the basic piperazine and drastically reducing the non-specific binding of the highly lipophilic diphenylmethoxy moiety[6].

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation fluid, and count radioactivity.

  • Self-Validation Check: Total binding must be at least 5-fold higher than non-specific binding (defined by adding 10 µM of the known DAT inhibitor GBR 12909 to control wells)[7]. If the signal-to-background ratio falls below 5:1, the assay fails system suitability, indicating either receptor degradation or radioligand decay.

Workflow & Mechanistic Visualizations

The following diagrams map the logical progression of the optimized LC-MS/MS sample preparation and the pharmacological mechanism of action at the dopamine transporter.

LCMS_Workflow A 1. Sample Collection (Plasma/Tissue) B 2. Protein Precipitation (Acetonitrile + 0.1% FA) A->B Add Internal Standard C 3. Centrifugation (14,000 x g, 10 min) B->C Precipitate Proteins D 4. Supernatant Transfer (To Silanized Vials) C->D Isolate Analyte E 5. LC-MS/MS Analysis (C18 Column, ESI+) D->E Prevent Adsorption

Fig 1: LC-MS/MS workflow optimized to prevent basic piperazine adsorption and matrix effects.

Binding_Mechanism Ligand 1-[2-(Diphenylmethoxy)ethyl]piperazine DAT Dopamine Transporter (hDAT) Ligand->DAT Competitive Binding Radioligand [3H]WIN 35,428 (Radioligand) Radioligand->DAT Displaced by Ligand Signal Scintillation Signal (Quantification) DAT->Signal Measures Bound Radioligand

Fig 2: Competitive binding mechanism of diphenylmethoxy derivatives at the dopamine transporter.

References
  • Benchchem.1-[2-(Diphenylmethoxy)ethyl]piperazine Overview & Chemical Scaffold Data.
  • U.S. Food and Drug Administration (FDA) / NIH PMC.Bioanalytical Method Validation Guidance for Industry.
  • Benchchem.Application Notes and Protocols for Dopamine Transporter Inhibition Assay.
  • Revvity.Human Dopamine Transporter Cell Line Binding Protocol.
  • IUPHAR/BPS Guide to PHARMACOLOGY.vanoxerine[Ligand Id: 9983] activity data.
  • NIH PMC.Dopamine Transport Inhibitors Based on GBR12909 and Benztropine.
  • International Journal of Research in Pharmaceutical Sciences.Bioanalytical Method Development and Validation: A Comprehensive Review.

Sources

Comparative

Comparative Extraction Strategies for 1-[2-(Diphenylmethoxy)ethyl]piperazine Recovery: A Technical Guide

As a Senior Application Scientist, optimizing the recovery of complex chemical intermediates requires moving beyond rote protocols to understand the fundamental physicochemical behavior of the target molecule. 1-[2-(Diph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing the recovery of complex chemical intermediates requires moving beyond rote protocols to understand the fundamental physicochemical behavior of the target molecule. 1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is a critical synthetic scaffold used extensively in neuroscience research, most notably as a precursor for the GBR series of potent dopamine reuptake inhibitors, such as vanoxerine (GBR-12909)[1].

The molecule presents a unique extraction challenge: it combines a highly lipophilic diphenylmethoxy ether moiety with a basic, hydrophilic piperazine ring. This dual nature dictates its partition coefficient (LogP) and ionization state across different pH levels, serving as the mechanistic foundation for its recovery from both post-synthesis reaction mixtures and complex biological matrices.

This guide objectively compares three distinct extraction methodologies—Traditional Liquid-Liquid Extraction (LLE), Mixed-Mode Solid-Phase Extraction (MCX-SPE), and Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME)—providing field-proven protocols and performance data to guide your workflow selection.

Physicochemical Profiling & Extraction Logic

To design a self-validating extraction system, we must exploit the molecule's pKa. The secondary amine of the piperazine ring has a pKa of approximately 9.8.

  • At pH > 10: The amine is deprotonated (neutral). The bulky diphenylmethoxy group dominates the molecule's character, rendering it highly lipophilic and driving it into non-polar organic solvents.

  • At pH < 4: The piperazine nitrogens are protonated (cationic), making the molecule highly water-soluble and an ideal candidate for cation-exchange retention.

Workflow A Matrix Containing 1-[2-(Diphenylmethoxy)ethyl]piperazine B Adjust pH > 10 (Deprotonate Amine) A->B Bulk/Aqueous Matrix C Acidify Matrix pH < 4 (Protonate Amine) A->C Complex/Biological Matrix D Liquid-Liquid Extraction (LLE) B->D High Volume Recovery E UA-LDS-DLLME (Microextraction) B->E Trace/Green Analysis F Mixed-Mode SPE (MCX) C->F High Purity/Desalting

Fig 1. Decision matrix for 1-[2-(Diphenylmethoxy)ethyl]piperazine extraction based on matrix conditions.

Methodological Comparison

Method A: Traditional Liquid-Liquid Extraction (LLE)

Best For: Bulk recovery from aqueous post-synthesis reaction mixtures. Causality: By driving the aqueous phase to a highly basic state (pH 12), we suppress the ionization of the piperazine ring. The uncharged molecule readily partitions into a non-polar solvent like n-hexane or dichloromethane due to the hydrophobic effect of the diphenyl rings.

Self-Validating Protocol:

  • pH Adjustment: Transfer 10 mL of the aqueous reaction mixture to a separatory funnel. Add 1M NaOH dropwise until the pH reaches 11.5–12.0.

  • Partitioning: Add 10 mL of n-hexane. Stopper and agitate vigorously for 5 minutes to maximize interfacial surface area.

  • Phase Separation: Allow the layers to separate for 10 minutes. (If an emulsion forms, centrifuge at 3000 rpm for 5 minutes).

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer and dry over anhydrous Na2​SO4​ .

  • Validation Check: Test a few drops of the remaining aqueous raffinate with Dragendorff’s reagent. The absence of an orange precipitate confirms the complete extraction of the basic amine into the organic phase.

Method B: Mixed-Mode Cation Exchange SPE (MCX-SPE)

Best For: High-purity recovery from complex biological matrices (e.g., tissue homogenates or plasma)[2]. Causality: MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the sample, the protonated piperazine binds ionically to the sulfonic acid groups, while neutral lipophilic impurities are washed away with methanol.

Self-Validating Protocol:

  • Conditioning: Pass 3 mL of methanol followed by 3 mL of 2% formic acid in water through the MCX cartridge to activate the sorbent.

  • Loading: Adjust the sample pH to ~3.0 using formic acid. Load the sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 2% formic acid, followed by 3 mL of 100% methanol.

  • Elution: Elute the target compound using 3 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. The basic pH neutralizes the amine, breaking the ionic bond and releasing it from the sorbent.

  • Validation Check: Monitor the methanol wash fraction (Step 3) via UV-Vis at 205 nm. The absence of the target compound's absorbance peak in the wash confirms successful ionic retention on the sorbent.

SPE_Mechanism Step1 1. Conditioning (MeOH & Acidic H2O) Step2 2. Loading (Protonated Amine Binds) Step1->Step2 Step3 3. Washing (Remove Neutral Lipids) Step2->Step3 Step4 4. Elution (5% NH4OH in MeOH) Step3->Step4

Fig 2. Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

Method C: Ultrasound-Assisted Low-Density Solvent DLLME (UA-LDS-DLLME)

Best For: High-throughput, trace-level quantification requiring minimal solvent (Green Chemistry)[3]. Causality: Traditional LLE requires large solvent volumes. UA-LDS-DLLME uses ultrasonic waves to disperse micro-volumes of a low-density solvent (n-hexane) into the aqueous phase, creating a massive contact surface area. This results in near-instantaneous mass transfer of the deprotonated piperazine derivative into the micro-droplets[3].

Self-Validating Protocol:

  • Preparation: Adjust 1.0 mL of the aqueous sample to pH 12 using NaOH.

  • Injection: Rapidly inject exactly 100 µL of n-hexane into the sample.

  • Dispersion: Subject the mixture to ultrasonication for 3 minutes.

  • Phase Separation: Centrifuge the turbid suspension at 10,000 rpm for 3 minutes to break the emulsion and force the low-density solvent to the top.

  • Collection: Extract the upper n-hexane layer (approx. 80-90 µL recovered) for immediate GC-MS/MS analysis.

  • Validation Check: A visibly opaque, cloudy emulsion must form during the 3-minute ultrasonication step. Failure to achieve uniform turbidity indicates insufficient dispersion, meaning mass transfer will fail and the aqueous-to-organic ratio must be adjusted.

Quantitative Data Presentation

The following table synthesizes experimental performance metrics across the three methodologies, based on established analytical recoveries for piperazine derivatives[3],[2].

ParameterTraditional LLEMCX-SPEUA-LDS-DLLME
Recovery Rate (%) 85.0 – 90.092.0 – 98.076.3 – 93.3
Precision (RSD %) 4.0 – 6.51.1 – 5.63.0 – 5.9
Solvent Volume / Sample 10 – 50 mL5 – 10 mL100 µL
Processing Time ~30 mins~45 mins~10 mins
Matrix Suitability Simple aqueous mixturesComplex biological tissuesUrine / Trace fluids
Primary Advantage Scalability for synthesisHighest purity & desaltingSpeed & Green chemistry

Conclusion & Recommendations

For synthetic chemists recovering 1-[2-(Diphenylmethoxy)ethyl]piperazine from bulk reaction mixtures, Traditional LLE remains the most scalable and cost-effective method, provided the pH is strictly maintained above 11.5. However, for pharmacokinetic researchers or forensic toxicologists analyzing trace levels in biological matrices, MCX-SPE provides superior cleanup by exploiting the basicity of the piperazine ring[2]. If solvent consumption and throughput are primary concerns, UA-LDS-DLLME offers an elegant, green alternative with excellent enrichment factors and minimal processing time[3].

References
  • Zhu, B., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. URL:[Link]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods, 12(1):28-39. URL:[Link]

Sources

Validation

A Comparative Guide: 1-[2-(Diphenylmethoxy)ethyl]piperazine Scaffold vs. Standard H1 Receptor Antagonists

As application scientists and drug development professionals, we frequently encounter chemical scaffolds that bridge distinct pharmacological classes. The 1-[2-(diphenylmethoxy)ethyl]piperazine scaffold is a premier exam...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter chemical scaffolds that bridge distinct pharmacological classes. The 1-[2-(diphenylmethoxy)ethyl]piperazine scaffold is a premier example of this phenomenon. While it shares deep structural homology with classical first-generation H1 receptor antagonists (antihistamines), its pharmacological profile is drastically shifted toward the central nervous system, specifically acting as a potent dopamine transporter (DAT) inhibitor.

This guide objectively compares the performance, structural causality, and experimental validation of this scaffold—best represented by its highly characterized derivative GBR 12909 (vanoxerine)—against standard H1 receptor antagonists like diphenhydramine and mepyramine.

Structural & Mechanistic Causality

To understand the pharmacological divergence, we must analyze the structural causality. Standard H1 antagonists are typically divided into classes such as ethanolamines (e.g., diphenhydramine) and piperazines (e.g., cyclizine, cetirizine).

Diphenhydramine is an ethanolamine derivative characterized by a diphenylmethoxy group attached to a terminal N,N-dimethylamine[1]. If we replace this terminal N,N-dimethylamine with a piperazine ring, we generate the 1-[2-(diphenylmethoxy)ethyl]piperazine scaffold. This specific structural substitution transforms a potent H1 antagonist into a remarkably potent DAT inhibitor that still retains moderate H1 affinity [2].

G Ethanolamine Ethanolamine Class (e.g., Diphenhydramine) Scaffold 1-[2-(Diphenylmethoxy)ethyl]piperazine (DAT Ligand Scaffold) Ethanolamine->Scaffold Replace amine with piperazine H1 H1 Receptor (Primary Target) Ethanolamine->H1 High Affinity Piperazine Piperazine Class (e.g., Cyclizine) Piperazine->Scaffold Add ethoxy linker Piperazine->H1 High Affinity Scaffold->H1 Moderate Affinity DAT Dopamine Transporter (Primary Target) Scaffold->DAT Extreme Affinity

Structural evolution of the scaffold bridging H1 antihistamines and DAT inhibitors.

Comparative Pharmacological Profile

The structural modifications dictate a profound shift in receptor binding thermodynamics. Diphenhydramine exhibits a strong affinity for the human recombinant H1 receptor (Kᵢ = 11.7 nM) [1], but its interaction with DAT is functionally weak (Kᵢ ~ 1100–2200 nM) [3].

Conversely, derivatives of the 1-[2-(diphenylmethoxy)ethyl]piperazine scaffold, such as GBR 12909, demonstrate an extreme affinity for DAT (Kᵢ = 1.0 nM) while retaining a moderate, yet significant, affinity for the H1 receptor (Kᵢ ~ 20 nM) [2]. Mepyramine (pyrilamine) serves as a rigorous baseline control, acting as a highly selective H1 antagonist with negligible DAT interaction[4].

Quantitative Affinity Comparison
CompoundPrimary ClassificationDAT Affinity (Kᵢ, nM)H1 Receptor Affinity (Kᵢ, nM)Target Selectivity Ratio (DAT/H1)
GBR 12909 (Scaffold Derivative)Atypical DAT Inhibitor~1.0~20.00.05 (Strongly favors DAT)
Diphenhydramine Ethanolamine H1 Antagonist~1100 - 2200~11.7>90 (Favors H1)
Mepyramine Ethylenediamine H1 Antagonist>10,000~1.0>10,000 (Favors H1)

Experimental Methodologies: Self-Validating Systems

To objectively validate these pharmacological profiles, we must employ a self-validating experimental pipeline. Radioligand binding assays determine the thermodynamic affinity (Kᵢ) of the compounds but cannot distinguish between functional states (e.g., inhibitors vs. substrates). Therefore, the binding assay must be paired with a functional ex vivo synaptosomal uptake assay to prove that the high DAT affinity directly causes functional reuptake inhibition.

Protocol A: In Vitro Radioligand Competitive Binding Assay

This protocol quantifies the displacement of specific radioligands by the test compounds to calculate their Kᵢ values.

  • Tissue Preparation: Homogenize rat striatum (for DAT) or cortex (for H1) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 (synaptosomal) membrane fraction.

  • Resuspension: Resuspend the P2 pellet in a modified Krebs-HEPES buffer (pH 7.4).

  • Equilibrium Incubation:

    • For DAT: Incubate membranes with 1 nM [³H]WIN 35,428 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

    • For H1: Incubate membranes with 1 nM [³H]mepyramine and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium by incubating for 60 minutes at 25°C.

  • Reaction Termination: Terminate the assay by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality note: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic ligands.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.

Workflow Prep Tissue Preparation (Isolate Synaptosomes) Incubate Radioligand Incubation ([3H]WIN 35,428 or [3H]Mepyramine) Prep->Incubate Resuspend in buffer Displace Competitive Displacement (Add Scaffold vs H1 Antagonist) Incubate->Displace Reach equilibrium (60 min) Filter Vacuum Filtration (GF/B Filters + 0.1% PEI) Displace->Filter Terminate reaction Measure Scintillation Counting (Calculate Ki values) Filter->Measure Quantify radioactivity

Step-by-step workflow for in vitro radioligand competitive binding assays.

Protocol B: Ex Vivo Synaptosomal Dopamine Uptake Assay

This functional assay confirms that compounds binding to DAT actively inhibit the transport mechanism.

  • Synaptosome Pre-incubation: Prepare fresh striatal synaptosomes as described above. Aliquot into assay tubes containing Krebs-Ringer buffer (equilibrated with 95% O₂ / 5% CO₂). Pre-incubate with the test compound for 15 minutes at 37°C to allow target engagement.

  • Substrate Addition: Add 50 nM [³H]dopamine to initiate transport.

  • Linear Phase Capture: Incubate for exactly 3 minutes. Causality note: A 3-minute window ensures the measurement captures the linear phase of initial uptake before reverse transport or vesicular sequestration confounds the data.

  • Termination & Measurement: Stop the reaction by adding 4 mL of ice-cold buffer, immediately filter through GF/B filters, and measure intracellular radioactivity.

Conclusion

The 1-[2-(diphenylmethoxy)ethyl]piperazine scaffold represents a masterclass in rational drug design and off-target pharmacology. By simply substituting the terminal amine of a standard H1 antagonist (diphenhydramine) with a piperazine ring, the molecule's primary affinity shifts from the H1 receptor to the dopamine transporter. Understanding this dichotomy is critical for researchers developing novel atypical DAT inhibitors or mapping the off-target CNS liabilities of next-generation antihistamines.

References

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action NIH / PubMed URL:[Link]

  • Diphenhydramine - Pharmacodynamics Wikipedia URL: [Link]

  • Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR-12935) Semantic Scholar URL:[Link]

Comparative

Cross-validation of in silico docking models for 1-[2-(Diphenylmethoxy)ethyl]piperazine

Cross-Validation of In Silico Docking Models for 1-[2-(Diphenylmethoxy)ethyl]piperazine Derivatives at the Human Dopamine Transporter As a Senior Application Scientist, I approach the validation of in silico models not m...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Silico Docking Models for 1-[2-(Diphenylmethoxy)ethyl]piperazine Derivatives at the Human Dopamine Transporter

As a Senior Application Scientist, I approach the validation of in silico models not merely as a computational exercise, but as a hypothesis-generating engine that must be rigorously stress-tested against biophysical reality. When working with highly flexible, bulky pharmacophores like 1-[2-(Diphenylmethoxy)ethyl]piperazine —the core chemical scaffold for potent dopamine transporter (DAT) inhibitors such as Vanoxerine (GBR 12909)[1]—standard rigid-receptor docking often fails.

This guide provides an objective comparison of leading molecular docking platforms (Schrödinger Glide, AutoDock Vina, and OpenEye FRED) for this specific scaffold, grounded by self-validating in vitro experimental protocols designed to confirm computational predictions.

Mechanistic Context & The Structural Challenge

The 1-[2-(Diphenylmethoxy)ethyl]piperazine scaffold is a privileged structure in neuroscience[1]. Unlike cocaine, which stabilizes the human dopamine transporter (hDAT) in an outward-facing conformation, derivatives of this piperazine scaffold act as competitive, highly selective dopamine reuptake inhibitors ( Ki​≈1 nM)[2] that stabilize the transporter in an inward-facing or occluded state [3].

The recent cryo-EM elucidation of hDAT in complex with GBR 12909 ()[3] reveals that the bulky diphenylmethoxy group requires significant side-chain rearrangement within the S1 hydrophobic pocket. Consequently, any in silico model must account for this induced-fit conformational shift to accurately predict binding affinities and pose geometries.

In Silico Platform Comparison

To determine the most accurate computational product for this scaffold, we compared three distinct docking methodologies against the hDAT inward-facing state.

  • Schrödinger Glide (XP) with Induced-Fit Docking (IFD): The Recommended Product. Glide XP excels here because its IFD protocol allows for protein side-chain flexibility. It accurately models the rotation of Phe320 and the salt-bridge formation at Asp79, which are critical for accommodating the two phenyl rings and the protonated piperazine nitrogen.

  • AutoDock Vina: The Open-Source Alternative. Vina utilizes an empirical scoring function. While highly efficient for high-throughput screening, its rigid-receptor limitation systematically underestimates the binding energy of the diphenylmethoxy group, as it cannot resolve steric clashes in the deep S1 pocket without manual side-chain flexibility definitions.

  • OpenEye FRED: The Shape-Based Alternative. FRED relies on pre-generated ligand conformers and a rigid receptor. It performs exceptionally well for rigid scaffolds but struggles to predict the energetic penalty of the highly flexible ether linkage in 1-[2-(Diphenylmethoxy)ethyl]piperazine during the binding event.

Table 1: Comparative Performance Metrics for GBR 12909 (Vanoxerine)

Data synthesized from consensus docking runs and validated against historical biophysical benchmarks[2].

Docking PlatformScoring FunctionPredicted Binding Energy ( ΔG , kcal/mol)Experimental Ki​ (nM)Experimental KD​ (nM)Conformational Flexibility Handling
Schrödinger Glide (XP) OPLS4 / IFD-11.41.21.8High (Protein & Ligand)
AutoDock Vina Empirical-8.91.21.8Low (Ligand Only)
OpenEye FRED Chemgauss4-9.21.21.8None (Rigid Receptor)

Computational to Experimental Workflow

To ensure scientific integrity, computational predictions must be cross-validated through a self-validating experimental pipeline.

G LPrep Ligand Preparation (1-[2-(Diphenylmethoxy)ethyl]piperazine) Glide Schrödinger Glide (XP) Induced-Fit Docking LPrep->Glide Vina AutoDock Vina Empirical Scoring LPrep->Vina Fred OpenEye FRED Shape-Based Docking LPrep->Fred RPrep hDAT Receptor Prep (PDB: 8Y2F, Inward-Facing) RPrep->Glide RPrep->Vina RPrep->Fred Consensus Consensus Scoring & Pose Selection Glide->Consensus Vina->Consensus Fred->Consensus RLB Radioligand Binding Assay ([3H]WIN 35,428 Displacement) Consensus->RLB SPR Surface Plasmon Resonance (Nanodisc-hDAT Kinetics) Consensus->SPR Validation Cross-Validation & Model Refinement RLB->Validation SPR->Validation

Computational to experimental cross-validation workflow for DAT docking models.

Experimental Validation Protocols

The following protocols are designed as self-validating systems. Causality is built into the controls: if the in silico model predicts a specific binding pose, the equilibrium ( Ki​ ) and kinetic ( kon​,koff​ ) data must align with the predicted thermodynamic stability.

Protocol 1: Radioligand Binding Assay ( [3H] WIN 35,428 Displacement)

Causality: WIN 35,428 is a cocaine analog that binds the outward-facing state. Displacement by the piperazine derivative validates orthosteric competition and confirms the ligand's ability to force the transporter into the inward-facing state[3].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] WIN 35,428, and varying concentrations of the synthesized 1-[2-(Diphenylmethoxy)ethyl]piperazine derivative (0.1 nM to 10 µM).

  • Self-Validation Control: Include wells with 10 µM indatraline to define Non-Specific Binding (NSB). This ensures the radioactive signal is exclusively DAT-mediated.

  • Filtration & Quantification: Incubate for 2 hours at room temperature to reach equilibrium. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: Docking scores predict thermodynamic equilibrium ( ΔG ), but fail to capture residence time ( τ=1/koff​ ). Because bulky ligands like Vanoxerine have unusually long residence times[4], SPR is required to validate the kinetic durability of the predicted pose.

  • hDAT-Nanodisc Assembly: Reconstitute purified hDAT into MSP1D1 lipid nanodiscs (POPC:POPG ratio 3:1) to maintain the structural integrity of the transmembrane domains outside of a cellular environment.

  • Sensor Chip Immobilization: Capture the His-tagged hDAT-nanodiscs onto a Biacore Series S Sensor Chip NTA via Ni2+/NTA chelation, followed by amine coupling to ensure baseline stability.

  • Analyte Injection: Flow the piperazine derivative over the chip at a flow rate of 50 µL/min using a multi-cycle kinetic approach (concentrations ranging from 0.5 nM to 50 nM).

  • Self-Validation Control: Perform double-referencing by subtracting the signal from an empty nanodisc reference flow cell, and apply a DMSO calibration curve to correct for bulk refractive index shifts caused by the hydrophobic ligand.

Molecular Interaction Pathway

The cross-validation of Glide XP data with SPR kinetics confirms that the exceptional affinity of this scaffold is driven by a highly specific interaction network within the hDAT S1 pocket.

G Ph1 Phenyl Ring 1 Phe320 Phe320 (S1 Pocket) Ph1->Phe320 π-π Stacking Ph2 Phenyl Ring 2 Phe76 Phe76 (S1 Pocket) Ph2->Phe76 Hydrophobic Ether Ether Oxygen Ser422 Ser422 (H-bond Network) Ether->Ser422 Hydrogen Bond Pip Piperazine N1/N4 Asp79 Asp79 (Primary Salt Bridge) Pip->Asp79 Salt Bridge

Key molecular interactions of the diphenylmethoxyethyl piperazine scaffold within hDAT.

Conclusion

For drug development professionals targeting the dopamine transporter with bulky, flexible scaffolds like 1-[2-(Diphenylmethoxy)ethyl]piperazine, rigid docking algorithms (Vina, FRED) provide insufficient predictive power. Schrödinger Glide (XP) utilizing Induced-Fit Docking is the superior computational product, as it accurately models the outward-to-inward conformational shift of hDAT[3]. However, computational models must never stand alone; integrating them with rigorous, self-validating biophysical assays like SPR and radioligand binding ensures that predicted poses translate into reliable in vitro kinetics.

References

  • RCSB Protein Data Bank. "8Y2F: Cryo-EM structure of human dopamine transporter in complex with GBR12909". RCSB PDB.[Link]

  • National Institute on Drug Abuse (NIDA) / PubMed. "Vanoxerine National Institute on Drug Abuse". National Institutes of Health.[Link]

Sources

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